2-Acetoxy-5-(2-bromoacetyl)benzyl acetate
Description
Properties
IUPAC Name |
[2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO5/c1-8(15)18-7-11-5-10(12(17)6-14)3-4-13(11)19-9(2)16/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJPOKCPMZBJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(=O)CBr)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461048 | |
| Record name | 2-Acetoxymethyl-4-bromoacetylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24085-07-2 | |
| Record name | 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetoxymethyl-4-bromoacetylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate. The information is compiled from various chemical suppliers and scientific databases, offering a foundational resource for its application in research and development.
Chemical Identity and Physical Properties
This compound is a polyfunctional aromatic ester.[1] It is recognized for its utility as a versatile intermediate in advanced organic and pharmaceutical synthesis.[1] The presence of a reactive bromoacetyl group and two acetoxy substituents on a benzene ring defines its chemical reactivity and potential applications.[1]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | [2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate | [1][2] |
| CAS Number | 24085-07-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₃BrO₅ | [1][2][3][4][5] |
| Molecular Weight | 329.14 g/mol | [1][2][5][6] |
| Appearance | Not specified; likely a solid | |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in common organic solvents | [1] |
| Purity | Typically available in 95+% to 98% min purity | [3][4][5] |
| Storage Conditions | Store in a dark place, under inert atmosphere, preferably in a freezer at -20°C | [1][4] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (multiplets).- Methylene protons of the benzyl acetate group (singlet).- Methylene protons of the bromoacetyl group (singlet).- Methyl protons of the two acetate groups (singlets). |
| ¹³C NMR | - Carbonyl carbons of the ester and ketone groups.- Aromatic carbons.- Methylene and methyl carbons. |
| IR Spectroscopy | - Strong C=O stretching vibrations for the ester and ketone groups (typically in the range of 1680-1760 cm⁻¹).- C-O stretching vibrations for the ester groups.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight.- Characteristic fragmentation patterns, including loss of acetyl, bromoacetyl, and benzyl acetate moieties. |
Chemical Reactivity and Synthesis
The chemical behavior of this compound is largely dictated by the bromoacetyl group, which is a potent electrophile.[1] This functional group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, such as amines and thiols.[1] This reactivity makes it a valuable building block for constructing more complex molecules, particularly in the field of medicinal chemistry for the development of potential drug candidates.[1] The ester groups can be hydrolyzed to the corresponding alcohols and carboxylic acids under appropriate conditions.[1]
Synthesis: A common synthetic route to this compound involves the acetylation of 5-(2-bromoacetyl)benzyl alcohol.[1] This reaction is typically performed using acetic anhydride as the acetylating agent in the presence of a suitable catalyst.[1]
An alternative, more general approach for related structures involves a multi-step synthesis:
-
Acetylation of a phenolic precursor: For instance, the acetylation of a substituted phenol using acetic anhydride or acetyl chloride.[7]
-
Friedel-Crafts Acylation: Introduction of the bromoacetyl group at the desired position on the aromatic ring using bromoacetyl bromide and a Lewis acid catalyst like aluminum trichloride.[1]
The following diagram illustrates a generalized workflow for the synthesis of a bromoacetylated aromatic compound.
References
- 1. This compound|CAS 24085-07-2 [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. capotchem.com [capotchem.com]
- 6. 24085-07-2|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate
For researchers, scientists, and drug development professionals, understanding the molecular interactions of chemical compounds is paramount. This guide provides a detailed examination of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, focusing on its core mechanism of action, its role as a synthetic intermediate, and the biological activities of structurally related compounds.
Core Chemical Properties and Predicted Mechanism of Action
This compound (CAS 24085-07-2) is a polyfunctional aromatic ester with the molecular formula C₁₃H₁₃BrO₅.[1] Its structure is characterized by a reactive bromoacetyl group and two acetoxy substituents on a benzene ring.[1] The key to its predicted biological activity lies in the bromoacetyl moiety, which acts as a potent electrophile.[1] This functional group is highly susceptible to nucleophilic attack from amino acid residues within proteins, such as cysteine (via its thiol group) or histidine (via its imidazole ring).
The primary mechanism of action is therefore predicted to be irreversible covalent inhibition . The compound can form stable covalent bonds with its target proteins, leading to a modification of their structure and function, which can result in the inhibition of enzymatic activity.[1] This reactivity makes it a subject of interest in enzyme inhibition studies and as a tool for protein modification.[1]
Primary Role as a Synthetic Intermediate
A significant application of this compound is its use as a key intermediate in the multi-step synthesis of β₂-adrenergic receptor agonists, such as levalbuterol, a drug used in the treatment of asthma.[1]
Experimental Protocol: Synthesis of this compound
The synthesis involves the bromination of 2-acetoxy-5-acetylbenzyl acetate.
-
Materials: 2-acetoxy-5-acetylbenzyl acetate, liquid bromine, chloroform.
-
Procedure:
-
A solution of 7.6 g (48 mmol) of liquid bromine in 20 mL of chloroform is prepared with stirring for 1 hour.
-
12 g (48 mmol) of 2-acetoxy-5-acetylbenzyl acetate is dissolved in 24 mL of chloroform.
-
The bromine solution is added to the solution of 2-acetoxy-5-acetylbenzyl acetate at 0°C.
-
The reaction is allowed to proceed for 5 hours at this temperature.
-
The resulting organic phase is washed with water and saturated brine.
-
The solution is dried over anhydrous sodium sulfate.
-
The solvent is removed by concentration under reduced pressure to yield the product.
-
Case Study: Mechanism of a Structurally Related Compound
E1 has been identified as a novel inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
Signaling Pathway of E1
The inhibitory action of E1 on the PI3K/Akt/mTOR pathway is mediated through the activation of c-Jun NH2-terminal kinase (JNK).[2][3] JNK activation leads to the subsequent repression of Akt and mTOR activity.[2][3] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[2][3]
Caption: Signaling pathway of the related compound E1.
Quantitative Data for E1
The biological activity of E1 has been quantified in various cancer cell lines.
| Cell Line | Assay | Metric | Value |
| PC-3 (Prostate Cancer) | Proliferation Assay | IC₅₀ | ~10 µM |
| MCF-7 (Breast Cancer) | Proliferation Assay | IC₅₀ | ~15 µM |
Data is estimated from graphical representations in the cited literature.
Experimental Protocols for E1 Activity
Cell Culture:
-
PC-3 and MCF-7 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
Western Blot Analysis:
-
Cells were treated with varying concentrations of E1 for specified time periods.
-
Whole-cell lysates were prepared using lysis buffer.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phospho-Akt, Akt, phospho-mTOR, mTOR, phospho-JNK, and JNK.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
While this compound is a compound of significant interest due to its reactive bromoacetyl group, its primary documented role is that of a synthetic intermediate. Its mechanism of action is predicted to involve covalent modification of proteins. The detailed study of the structurally similar compound E1 provides a valuable model for the potential biological effects of this class of molecules, highlighting the inhibition of the PI3K/Akt/mTOR pathway via JNK activation as a plausible, though unconfirmed, mechanism of action. Further research is required to elucidate the specific biological targets and signaling pathways directly modulated by this compound.
References
- 1. This compound|CAS 24085-07-2 [benchchem.com]
- 2. CN105753721A - Synthesis method of levalbuterol - Google Patents [patents.google.com]
- 3. The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the chemical structure, reactivity, synthesis, and applications of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, a key intermediate and research tool in medicinal chemistry and chemical biology.
Core Chemical Properties and Structure
This compound (CAS No: 24085-07-2) is a polyfunctional aromatic compound.[1] Its structure is characterized by a central benzene ring substituted with two acetoxy groups and a reactive bromoacetyl moiety.[1] This combination of functional groups makes it a versatile building block in organic synthesis and a potent tool for biochemical investigation.[1]
The molecular formula is C₁₃H₁₃BrO₅, with a molecular weight of approximately 329.14 g/mol .[1][2][3] The presence of the acetoxy groups enhances its solubility in common organic solvents, which is advantageous for various reaction setups.[1]
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 24085-07-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₃BrO₅ | [1][2][3][4][5] |
| Molecular Weight | 329.14 g/mol | [1][3][5] |
| IUPAC Name | [2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate | [4] |
| Purity | Typically ≥95% | [2][5][6] |
| InChI Key | QVJPOKCPMZBJOX-UHFFFAOYSA-N | [1][2] |
| Appearance | Solid (details not widely specified) | [4] |
| Storage | Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C.[1][5] | |
Reactivity Profile
The reactivity of this compound is dominated by its three primary functional groups: the bromoacetyl group and the two ester (acetoxy) groups.
Bromoacetyl Group: Electrophilic Reactivity
The bromoacetyl moiety is a powerful electrophile and alkylating agent.[1] The carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack, with bromide acting as a good leaving group. This functionality drives the primary use of the compound in bioconjugation and as an enzyme inhibitor.[1]
-
Reaction with Thiols: The bromoacetyl group reacts with high chemoselectivity towards soft nucleophiles, particularly thiols (e.g., cysteine residues in proteins).[1][7] This reaction proceeds via an Sₙ2 mechanism to form a stable thioether bond.[8] The reactivity is pH-dependent; the reaction with thiols is significantly faster at higher pH values (e.g., pH 9.0) compared to neutral or acidic conditions.[7] This differential reactivity allows for controlled, sequential reactions in complex systems.[7]
-
Reaction with Other Nucleophiles: While highly reactive with thiols, the bromoacetyl group shows less reactivity towards other biological nucleophiles like primary amines (e.g., lysine) or imidazoles (e.g., histidine) under physiological conditions, though reactions can occur.[7]
Acetoxy Groups: Ester Reactivity
The two acetoxy groups are esters and are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol. This reaction is typically slower and requires more forcing conditions than the reactions involving the bromoacetyl group.
Caption: Key reactivity pathways for the title compound.
Synthesis and Experimental Protocols
General Synthetic Route
The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the acetylation of a suitable phenolic precursor, followed by a Friedel-Crafts acylation to introduce the bromoacetyl group.[1]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
The following is a generalized protocol based on standard organic synthesis methodologies for acetylation and Friedel-Crafts reactions.[1]
-
Step 1: Acetylation of Phenolic Precursor
-
Dissolve the phenolic precursor (e.g., 5-hydroxybenzyl acetate) in a suitable anhydrous solvent.
-
Add acetic anhydride under anhydrous conditions. A catalyst may be used.
-
Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with water/ice, followed by extraction with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the acetylated intermediate.
-
-
Step 2: Friedel-Crafts Bromoacetylation
-
Dissolve the intermediate from Step 1 in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the reaction mixture to 0–5°C in an ice bath to control the reactivity of the bromoacetyl group.[1]
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Add bromoacetyl bromide dropwise while maintaining the low temperature.
-
Stir the reaction at low temperature until completion (monitored by TLC).
-
Carefully quench the reaction with cold water or dilute acid.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.
-
Purify the crude product, typically by recrystallization or column chromatography, to yield pure this compound.
-
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable tool in several scientific domains.
Intermediate in Organic Synthesis
It serves as a key building block for constructing more complex molecules.[1] A notable application is its use as an intermediate in the multi-step synthesis of Levalbuterol, a β₂-adrenergic receptor agonist used to treat asthma.[1]
Covalent Modification of Proteins and Peptides
The bromoacetyl group's high affinity for thiol groups makes the compound an excellent reagent for selectively labeling cysteine residues in proteins and peptides.[1][7] This is crucial for:
-
Enzyme Inhibition: Covalently binding to a cysteine residue in the active site of an enzyme can lead to irreversible inhibition, which is a powerful method for studying enzyme function and for drug development.[1]
-
Bioconjugation: Attaching this molecule to a protein allows for the subsequent introduction of other functionalities or for creating defined peptide-based constructs, such as synthetic vaccines.[7]
Caption: Mechanism of covalent protein modification.
Experimental Protocol: Covalent Labeling of a Thiol-Containing Peptide
This protocol provides a methodology for using this compound to label a peptide containing a cysteine residue.
-
Materials and Reagents:
-
Thiol-containing peptide of interest.
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, adjusted to pH 7.5-8.5.
-
Quenching Reagent: A small molecule thiol like 2-mercaptoethanol or dithiothreitol (DTT).
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare a stock solution of the labeling reagent.
-
Analytical equipment: HPLC, Mass Spectrometry (MS).
-
-
Preparation of Solutions:
-
Prepare a stock solution of the peptide in the Reaction Buffer at a known concentration (e.g., 1 mM).
-
Prepare a fresh stock solution of this compound in DMF or DMSO at a higher concentration (e.g., 10-20 mM).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the peptide solution.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid peptide denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction should be performed in the dark to protect light-sensitive reagents.
-
-
Quenching the Reaction:
-
Add a 50- to 100-fold molar excess of the quenching reagent (e.g., DTT) over the initial amount of the labeling reagent to consume any unreacted this compound.
-
Incubate for an additional 15-30 minutes.
-
-
Analysis and Purification:
-
Analyze the reaction mixture using reverse-phase HPLC to separate the labeled peptide from the unlabeled peptide and other reaction components.
-
Confirm the identity and successful labeling of the peptide by Mass Spectrometry. The mass of the labeled peptide should increase by the mass of the reagent minus HBr (C₁₃H₁₂O₅), which is 248.06 g/mol .
-
If necessary, purify the labeled peptide using preparative HPLC.
-
Safety and Handling
-
Hazards: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][4] It may also cause respiratory irritation.[1]
-
Precautions: Handle with care in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere.[1][5] For long-term stability, storage in a freezer at -20°C is recommended.[1][5]
References
- 1. This compound|CAS 24085-07-2 [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. capotchem.com [capotchem.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. 24085-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ICSC 1331 - BENZYL ACETATE [inchem.org]
An In-Depth Technical Guide on the Physicochemical Properties of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate (CAS Number: 24085-07-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, identified by the CAS number 24085-07-2, is a polyfunctional aromatic ester with significant applications in organic and pharmaceutical synthesis. Its structure, featuring a reactive bromoacetyl group and two acetoxy substituents, makes it a versatile intermediate for the creation of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and property determination, and an exploration of its interaction with the PI3K/Akt/mTOR signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While specific experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature, typical characteristics and data from supplier specifications are included.
| Property | Value | Source |
| CAS Number | 24085-07-2 | [1][2][3] |
| IUPAC Name | [2-(acetyloxy)-5-(2-bromoacetyl)phenyl]methyl acetate | |
| Molecular Formula | C₁₃H₁₃BrO₅ | [1][2] |
| Molecular Weight | 329.14 g/mol | [1][2] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [4] |
| Density | Data not available | |
| Solubility | Soluble in polar organic solvents. The presence of acetoxy groups enhances solubility in such solvents.[1] | |
| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. | [5] |
Experimental Protocols
Synthesis of this compound
A general two-step synthetic route for this compound involves the acetylation of a phenolic precursor followed by a Friedel-Crafts acylation.[1]
Step 1: Acetylation of a Phenolic Precursor (e.g., 5-hydroxybenzyl acetate)
-
Objective: To introduce the acetoxy group at the phenolic hydroxyl position.
-
Reagents: 5-hydroxybenzyl acetate, acetic anhydride, and a suitable catalyst (e.g., a catalytic amount of sulfuric acid or a base like pyridine).
-
Procedure:
-
Dissolve 5-hydroxybenzyl acetate in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add acetic anhydride to the solution.
-
If using an acidic catalyst, add a few drops of concentrated sulfuric acid. If using a basic catalyst, add an equimolar amount of pyridine.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench any excess acetic anhydride by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.
-
Step 2: Bromoacetylation via Friedel-Crafts Acylation
-
Objective: To introduce the bromoacetyl group at the 5-position of the benzene ring.
-
Reagents: The acetylated product from Step 1, bromoacetyl bromide, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1]
-
Procedure:
-
Dissolve the acetylated precursor in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene) in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Cool the mixture to 0-5°C in an ice bath.[1]
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while maintaining the temperature.
-
Add bromoacetyl bromide dropwise from the dropping funnel.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent.
-
Combine the organic layers, wash with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Determination of Physicochemical Properties
Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or a digital melting point device), capillary tubes.
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]
-
Boiling Point Determination (if applicable for decomposition-stable liquids)
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: Thiele tube or a micro boiling point apparatus, small test tube, capillary tube sealed at one end, thermometer.[7][8]
-
Procedure:
-
Place a small amount of the liquid into a small test tube.
-
Invert a capillary tube (sealed end up) into the test tube containing the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a heating oil.
-
Heat the Thiele tube gently and uniformly.[7]
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
When a continuous and rapid stream of bubbles emerges from the capillary, note the temperature. This is the boiling point.[7]
-
Solubility Determination
-
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure (Qualitative):
-
Place a small, known amount of the solid (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) and agitate the mixture vigorously for a set period.[9]
-
Visually observe if the solid dissolves completely. If it does, the compound is soluble. If not, it is considered insoluble or sparingly soluble.
-
-
Procedure (Quantitative):
-
Prepare a saturated solution of the compound in a specific solvent at a constant temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.
-
Carefully separate a known volume of the supernatant liquid, ensuring no solid particles are transferred.
-
Evaporate the solvent from the known volume of the solution and weigh the remaining solid residue.
-
Calculate the solubility in terms of g/100 mL or other appropriate units.
-
Biological Activity and Signaling Pathways
This compound has been identified as a potential inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[10] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism and is often dysregulated in diseases such as cancer.[11]
The inhibitory action of this compound is likely attributed to its reactive bromoacetyl group, which can form covalent bonds with nucleophilic residues in the active sites of kinases within the PI3K/Akt/mTOR pathway, leading to their inactivation.[1]
PI3K/Akt/mTOR Signaling Pathway Inhibition Workflow
The following diagram illustrates a general workflow for investigating the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for studying the inhibition of the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway Diagram
The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
References
- 1. This compound|CAS 24085-07-2 [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 24085-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 24085-07-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. ursinus.edu [ursinus.edu]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. chem.ws [chem.ws]
- 10. The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Unveiling the Solubility Profile of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility assessment, a detailed experimental protocol for determining precise solubility, and a logical workflow to guide laboratory investigations.
Qualitative Solubility Assessment
This compound is a polyfunctional aromatic ester. The presence of two acetoxy groups in its structure is known to enhance its solubility in common organic solvents[1]. Aromatic esters, in general, exhibit solubility in a range of organic solvents. While specific quantitative data is not available, a qualitative assessment suggests that this compound is likely to be soluble in polar organic solvents.
Based on the general principles of "like dissolves like," the compound's polarity, stemming from the ester and ketone functionalities, indicates probable solubility in solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetone
-
Acetonitrile
-
Ethyl acetate
-
Dichloromethane
-
Chloroform
Its solubility in alcohols like ethanol and methanol is also anticipated. Conversely, due to its organic nature, it is expected to be insoluble or sparingly soluble in water.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various laboratory solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of labeled vials.
-
To each vial, add a known volume (e.g., 1 mL) of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of the compound in each solvent based on the concentration determined from the analysis and the dilution factor.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| DMF | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Chloroform | 25 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol.
This structured approach ensures the generation of reliable and reproducible solubility data, which is critical for various stages of research and development, including formulation, process chemistry, and pharmacological studies.
References
A Technical Guide to the Key Intermediates in the Synthesis of Levalbuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levalbuterol, the (R)-enantiomer of albuterol (salbutamol), is a short-acting β2-adrenergic receptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Pharmacological studies have demonstrated that the bronchodilatory effects of racemic albuterol are almost exclusively attributable to the (R)-enantiomer. Consequently, the stereoselective synthesis of levalbuterol is of significant commercial and clinical importance, aiming to provide a more targeted therapeutic agent with a potentially improved side-effect profile. This technical guide provides an in-depth overview of the core synthetic strategies and key chemical intermediates involved in the production of levalbuterol.
Core Synthetic Strategies and Key Intermediates
The synthesis of enantiomerically pure levalbuterol is primarily achieved through three distinct strategies:
-
Asymmetric Reduction of a Prochiral Ketone: This modern approach involves the stereoselective reduction of a ketone precursor using a chiral catalyst.
-
Chiral Resolution of a Racemic Mixture: This classical method involves the separation of enantiomers from a racemic mixture of albuterol or a protected intermediate.
-
Synthesis from a Chiral Precursor: This strategy builds the levalbuterol molecule from a starting material that already possesses the desired stereochemistry, such as a chiral epoxide.
Strategy 1: Asymmetric Reduction of a Prochiral Ketone
This is one of the most efficient methods for producing levalbuterol. The core of this strategy is the creation of a prochiral ketone intermediate, which is then reduced enantioselectively to establish the chiral center of the final product.
Key Intermediates
-
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate (Compound 1): A critical intermediate featuring a reactive bromoacetyl group that serves as a potent electrophile.[1][2][3][4] It is synthesized from p-hydroxyacetophenone.
-
5-[2-(tert-Butylamino)acetyl]-2-hydroxybenzaldehyde Hydrochloride (Compound 4): An alternative ketone intermediate derived from salicylaldehyde.[5]
-
Chiral Amino Alcohol Precursor: The direct product of the asymmetric reduction, which is subsequently deprotected to yield levalbuterol.
Experimental Protocols
Protocol 1.1: Synthesis of [[(1,1-dimethylethyl) amino] acetyl] salicylaldehyde hydrochloride [5]
-
Preparation of (Chloroacetyl) salicylaldehyde: Anhydrous aluminum trichloride (20g, 0.15mol) is added to a 250mL three-necked flask, followed by the dropwise addition of dichloromethane (15mL) while stirring. The temperature is raised to 50°C. A dichloromethane solution (10mL) of chloroacetyl chloride (6.61g, 0.042mol) is added dropwise and stirred for 30 minutes. Salicylaldehyde (3.66g, 0.03mol) dissolved in 10mL of dichloromethane is then added dropwise at 40°C, and the mixture is refluxed for 12 hours.
-
Work-up: The reaction solution is slowly poured into 120g of crushed ice, 15mL of water, and 30mL of dichloromethane under stirring. The pH is adjusted to 2, and the mixture is stirred for 20 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30mL). The combined organic layers are washed with water (2 x 20mL) and saturated brine (50mL), then dried over anhydrous sodium sulfate and concentrated.
-
Formation of the Amine: The resulting (chloroacetyl) salicylaldehyde (2.43g, 0.01mol) is suspended in 10mL of isopropanol. Tert-butylamine (3.15mL, 0.03mol) is added dropwise in an ice-water bath, and the reaction is stirred at 40°C for 2 hours.
-
Salt Formation: A mixture of concentrated hydrochloric acid (2.55mL) and isopropanol (2.55mL) is slowly added dropwise. The reaction is stirred at room temperature for 10 hours. The resulting solid is filtered, washed with a small amount of isopropanol, and dried to yield the target intermediate.
Protocol 1.2: Asymmetric Reduction [6][7]
-
Catalyst System: The prochiral ketone intermediate (e.g., Compound 3 from the pathway below) is dissolved in an organic solvent under a nitrogen atmosphere.
-
Reduction: A chiral catalyst, such as (S)-diphenylprolinol, and a borane reagent (e.g., borane tetrahydrofuran or borane dimethyl sulfide) are added.
-
Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30-50°C) for 8-20 hours.
-
Work-up: Upon completion, the reaction is quenched (e.g., with methanol), washed with acid, and the organic layer is dried and concentrated. The resulting chiral alcohol is purified via column chromatography.
Logical Relationship Diagram
Strategy 2: Chiral Resolution of Racemic Albuterol
This strategy relies on the separation of the desired (R)-enantiomer from a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.
Key Intermediates
-
Racemic Albuterol: The starting mixture containing both (R)- and (S)-enantiomers.
-
Protected Racemic Albuterol: Often, the phenolic hydroxyl groups are protected (e.g., as an acetonide) to prevent side reactions.
-
(R)-Albuterol Diastereomeric Salt: The key intermediate formed between (R)-albuterol and a chiral acid, such as di-p-toluoyl-D-tartaric acid or D-(+)-dibenzoyl tartaric acid.
Experimental Protocol
Protocol 2.1: Resolution of Racemic Albuterol [8][9]
-
Diastereomeric Salt Formation: Racemic albuterol and an optical resolving agent (e.g., L-tyrosine or di-p-toluoyl-D-tartaric acid) are reacted in a suitable solvent system, such as methanol-ethyl acetate.
-
Selective Crystallization: The mixture is allowed to crystallize. Due to different physical properties (like solubility), the diastereomeric salt of one enantiomer precipitates preferentially.
-
Isolation: The crystallized salt is isolated by filtration. This process may be repeated to enhance chiral purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to break the salt and liberate the enantiomerically pure albuterol. For instance, the (R)-Albuterol tartrate salt can be decomposed in a sulfuric acid solution.
-
Final Salt Formation: The free base is then converted to the desired salt, typically levalbuterol hydrochloride.
Workflow Diagram
Strategy 3: Synthesis from a Chiral Epoxide Precursor
This elegant approach, known as a chiral pool synthesis, begins with a molecule that already contains the required stereocenter. A common precursor is a chiral styrene oxide derivative.
Key Intermediates
-
1-(2,2-dimethyl-4H-benzo[d][1][8]dioxin-6-yl)ethanol: An early-stage protected alcohol.
-
2,2-dimethyl-6-vinyl-4H-benzo[d][1][8]dioxin: Formed via dehydration of the alcohol precursor.[7]
-
(R)-2,2-dimethyl-6-(oxiran-2-yl)-4H-benzo[d][1][8]dioxin: The key chiral epoxide intermediate, formed via asymmetric epoxidation.[7]
Experimental Protocol
Protocol 3.1: Synthesis via Asymmetric Epoxidation and Ring-Opening [7]
-
Dehydration: 1-(2,2-dimethyl-4H-benzo[d][1][8]dioxin-6-yl)ethanol is dehydrated, for example using titanium dioxide in a solvent-free system, to synthesize 2,2-dimethyl-6-vinyl-4H-benzo[d][1][8]dioxin.
-
Asymmetric Epoxidation: The vinyl intermediate undergoes epoxidation to form the key chiral intermediate, (R)-2,2-dimethyl-6-(oxiran-2-yl)-4H-benzo[d][1][8]dioxin. This reaction can be achieved using a combination of a chiral catalyst (e.g., Shi's catalyst), an oxidant (e.g., Oxone), and a base (e.g., potassium hydroxide).
-
Ring-Opening: The chiral epoxide is then subjected to nucleophilic attack by tert-butylamine. This reaction opens the epoxide ring to form the protected amino alcohol precursor to levalbuterol.
-
Deprotection and Salt Formation: The protecting groups are removed, and the resulting levalbuterol free base is reacted with hydrochloric acid to yield the final product.
Signaling Pathway Diagram
Quantitative Data Summary
The efficiency of each synthetic route can be evaluated based on key metrics such as overall yield and the enantiomeric excess (e.e.) of the final product.
| Synthetic Strategy | Key Step | Yield | Enantiomeric Excess (e.e.) / Purity | Reference |
| Asymmetric Reduction | Formation of Amine Hydrochloride Intermediate | 85% | N/A (Prochiral) | [5] |
| Ring-opening of Epoxide with tert-butylamine | 80% | >99% (Implied) | [6] | |
| Chiral Resolution | Resolution of Racemic Albuterol (Overall) | 38.7% | 99.1% e.e. | [8] |
| Resolution of Racemic Albuterol (Overall) | 67% | 99.5% optical purity | [8][9] | |
| Racemization of (S)-enantiomer for recycling | 83% | N/A | [8] | |
| Synthesis from Chiral Epoxide | Dehydration to Vinyl Intermediate | 92-97% | N/A | [7] |
| Asymmetric Epoxidation | 95-100% | >99% (Implied) | [7] |
Conclusion
The synthesis of levalbuterol can be accomplished through several distinct and viable pathways. While chiral resolution is a well-established and robust method, its theoretical maximum yield is 50% without an effective racemization and recycling process for the unwanted (S)-enantiomer.[8][9] Modern approaches, particularly asymmetric reduction and synthesis from chiral precursors , offer more elegant and potentially higher-yielding routes by creating the desired stereocenter selectively.[6][7] The choice of synthetic strategy in a drug development setting will depend on a variety of factors, including cost of goods, scalability, atom economy, and the robustness of the process. The intermediates discussed herein represent the critical junctures in these pathways where chirality is introduced and the core molecular structure is assembled.
References
- 1. This compound|CAS 24085-07-2 [benchchem.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. Method for preparing levalbuterol - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105753721A - Synthesis method of levalbuterol - Google Patents [patents.google.com]
- 7. CN114539077A - Synthesis method of levalbuterol hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Acetoxy Groups in Modifying Compound Reactivity
For Researchers, Scientists, and Drug Development Professionals
The acetoxy group (–OAc), a seemingly simple functional moiety, plays a profound and multifaceted role in modifying the reactivity and properties of chemical compounds. Its strategic incorporation into molecules is a cornerstone of modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the acetoxy group's influence on compound reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Modification of Physicochemical Properties
The introduction of an acetoxy group can significantly alter a compound's physicochemical profile, impacting its solubility, lipophilicity, and polarity. These changes are critical in drug development for optimizing a candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The ester functionality of the acetoxy group can mask polar hydroxyl groups, thereby increasing lipophilicity and enhancing membrane permeability.
Table 1: Impact of Acetoxy Group on Physicochemical Properties
| Parent Compound | Acetylated Derivative | Change in LogP (Lipophilicity) | Change in Aqueous Solubility | Rationale |
| Salicylic Acid | Acetylsalicylic Acid (Aspirin) | ~1.19 to ~ -1.12 | Increased in non-polar solvents, decreased in aqueous solutions | Masking of the polar phenolic hydroxyl group increases lipophilicity.[1] |
| Vanillin | Vanillin Acetate | Increased | Decreased | The hydroxyl group is replaced by the less polar acetoxy group.[2] |
| Chickpea Starch | Acetylated Chickpea Starch | Not Applicable | Increased | Acetylation disrupts intermolecular hydrogen bonds, allowing for greater water interaction.[3] |
The Acetoxy Group as a Prodrug Moiety
One of the most significant applications of the acetoxy group in drug development is its use as a prodrug moiety. Prodrugs are inactive or less active precursors that are metabolized in vivo to the active drug. Acetoxy groups can be enzymatically cleaved by esterases, which are abundant in the body, to release a free hydroxyl or carboxyl group, thereby activating the drug. This strategy is often employed to improve oral bioavailability, increase stability, or achieve targeted drug delivery.[4][5]
A prime example is Enalapril, an angiotensin-converting enzyme (ACE) inhibitor. It is administered as an ethyl ester prodrug, which is hydrolyzed by hepatic esterases to its active diacid form, enalaprilat.[6][7] While not an acetoxy group, the principle of esterase-mediated activation is the same. Similarly, aspirin's acetyl group is crucial to its mechanism of action.[8][9]
Influence on Chemical Reactivity
The acetoxy group exerts significant control over a molecule's chemical reactivity, serving as a protecting group, a directing group in electrophilic aromatic substitution, and as a leaving group.
In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. The acetoxy group is a commonly used protecting group for alcohols and phenols.[10][11][12] Acetylation is typically achieved using acetic anhydride or acetyl chloride in the presence of a base.[10] Deprotection can be accomplished by hydrolysis under acidic or basic conditions.[10][11]
In electrophilic aromatic substitution (EAS) reactions, the acetoxy group is an ortho, para-directing group.[13][14] Although it is a deactivating group due to the electron-withdrawing nature of the carbonyl, the lone pairs on the oxygen atom can be donated into the aromatic ring through resonance, stabilizing the arenium ion intermediate for ortho and para attack.[13][14][15] This directing effect is crucial for the regioselective synthesis of substituted aromatic compounds.
The acetate anion is a reasonably good leaving group, allowing the acetoxy group to participate in substitution and elimination reactions.[16] This property is exploited in various synthetic transformations.
Case Study: Acetylsalicylic Acid (Aspirin)
Aspirin is a classic example showcasing the critical role of the acetoxy group. The acetyl group is responsible for the irreversible inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[8][9][17] The acetyl group is transferred to a serine residue in the active site of the COX enzyme, permanently deactivating it.[8][18]
Experimental Protocols
This protocol describes a typical procedure for the acetylation of a primary or secondary alcohol using acetic anhydride and a catalyst.[19][20]
Materials:
-
Alcohol (1.0 mmol)
-
Acetic anhydride (1.5 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol) or other suitable catalyst
-
Triethylamine or pyridine (1.5 mmol)
-
Dichloromethane (DCM) or other suitable solvent (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alcohol (1.0 mmol) and DMAP (0.1 mmol) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, if necessary.
This assay is used to evaluate the rate at which an acetoxy-containing prodrug is hydrolyzed by esterases, providing an indication of its metabolic stability.[4][21][22]
Materials:
-
Test compound (acetoxy-containing prodrug)
-
Liver microsomes or purified esterase solution
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
Incubator or water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with phosphate buffer (pH 7.4) to the desired final concentration for the assay.
-
Pre-warm the liver microsome or esterase solution and the test compound solution to 37 °C.
-
Initiate the reaction by adding the liver microsome or esterase solution to the test compound solution. The final reaction volume should be consistent across all samples.
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent prodrug and the formation of the active drug.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the first-order degradation rate constant and the half-life of the prodrug.
Table 2: Sample Data from an In Vitro Esterase Stability Assay
| Time (min) | Prodrug Concentration (µM) | Active Drug Concentration (µM) |
| 0 | 10.00 | 0.00 |
| 5 | 8.50 | 1.50 |
| 15 | 6.10 | 3.90 |
| 30 | 3.70 | 6.30 |
| 60 | 1.35 | 8.65 |
Conclusion
The acetoxy group is a powerful tool in the arsenal of chemists and drug developers. Its ability to modulate physicochemical properties, serve as a cleavable prodrug moiety, and influence chemical reactivity makes it an indispensable functional group in the design and synthesis of novel compounds with enhanced therapeutic potential. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of the acetoxy group in research and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. exo-ricerca.it [exo-ricerca.it]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 8. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 9. Aspirin - Wikipedia [en.wikipedia.org]
- 10. Acetoxy group - Wikipedia [en.wikipedia.org]
- 11. Chemistry:Acetoxy group - HandWiki [handwiki.org]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 16. proprep.com [proprep.com]
- 17. SATHEE: Chemistry Acetylsalicylic Acid [sathee.iitk.ac.in]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Polyfunctional Aromatic Esters: Synthesis, Bioactivity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, characterization, and biological evaluation of polyfunctional aromatic esters. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis and biological activity of selected polyfunctional aromatic esters as reported in the literature.
Table 1: Synthesis and Characterization of Piperine-Based Ester Derivatives
| Compound ID | R Group | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | IR (KBr) ν (cm-1) |
| 4 | 2-hydroxyphenyl | 53 | 106–107 | 7.58 (d, J = 0.8 Hz, 1H), 7.19 (d, J = 2.8 Hz, 1H), 6.90 (d, J = 1.2 Hz, 1H), 6.82–6.84 (m, 1H), 6.77 (d, J = 8.0 Hz, 1H), 6.51–6.60 (m, 3H), 6.46 (d, J = 10.4 Hz, 1H), 5.97 (s, 2H), 5.04 (s, 2H), 3.71 (s, 2H), 3.46 (t, J = 5.2 Hz, 2H), 1.64 (s, 4H), 1.48 (s, 2H) | 167.3, 158.2, 148.2, 148.0, 146.5, 144.3, 136.7, 131.7, 130.9, 130.5, 122.2, 121.8, 118.2, 111.9, 108.5, 105.5, 101.2, 66.5, 47.8, 42.5, 26.5, 25.8, 24.5 | 3429, 3051, 2932, 1723, 1588 |
| 6 | pyridin-4-yl | 44-57 (range) | - | - | - | - |
| 7 | pyridin-3-yl | 44-57 (range) | - | - | - | - |
| 9 | 4-fluorophenyl | 44-57 (range) | - | - | - | - |
| 11 | 4-chlorophenyl | 44-57 (range) | - | - | - | - |
| Data extracted from a study on piperine-based ester derivatives. The study indicates a yield range of 44-57% for compounds 4-12. Specific spectral data for compounds other than 4 were provided in supplementary information not available in the abstract. |
Table 2: Thermal Properties of Hyperbranched Aromatic Poly(ester-imide)s
| Polymer ID | Tg (°C) | Td10 (°C in N2) | Molecular Weight (Mw, g/mol ) | Degree of Branching (%) |
| 4Ap | 217-255 (range) | 365-416 (range) | up to 68,700 | 51-67 (range) |
| 4Am | 217-255 (range) | 365-416 (range) | up to 68,700 | 51-67 (range) |
| 4Bp | 217-255 (range) | 365-416 (range) | up to 68,700 | 51-67 (range) |
| 4Bm | 217-255 (range) | 365-416 (range) | up to 68,700 | 51-67 (range) |
| Data extracted from a study on hyperbranched aromatic poly(ester-imide)s. The ranges represent the values obtained for the four different polymers synthesized in the study.[1] |
Table 3: Antifungal Activity of Cinnamic and Benzoic Acid Esters against Candida albicans
| Compound | R Group | Strain ATCC-76645 MIC (µg/mL) | Strain LM-106 MIC (µg/mL) | Strain LM-23 MIC (µg/mL) |
| Methyl caffeate | 3,4-dihydroxycinnamoyl | 128 | 128 | 128 |
| Methyl 2-nitrocinnamate | 2-nitrocinnamoyl | 128 | 128 | 128 |
| Methyl biphenyl-2-carboxylate | biphenyl-2-carbonyl | 256 | 128 | 128 |
| Methyl ferulate | 4-hydroxy-3-methoxycinnamoyl | 62.5 | - | - |
| Methyl o-coumarate | 2-hydroxycinnamoyl | 62.5 | - | 125 |
| Methyl biphenyl-3-carboxylate | biphenyl-3-carbonyl | 62.5 | 62.5 | 62.5 |
| Data compiled from studies on the antifungal activity of cinnamic and benzoic acid esters.[2][3][4] |
Table 4: Antioxidant Activity of Hexanoic Acid Esters of Aromatic Alcohols
| Compound | DPPH Radical Scavenging (mM Trolox Eq.) | CUPRAC (mM Trolox Eq.) |
| 4-Hydroxybenzyl hexanoate | - | - |
| 2-Hydroxybenzyl hexanoate | - | - |
| 4-Methoxybenzyl hexanoate | - | 864.78 |
| Vanillyl hexanoate | 1.71 | - |
| Vanillyl alcohol (precursor) | 0.28 | - |
| BHT (control) | 0.47 | - |
| Data extracted from a study on the antioxidant activity of synthesized aromatic esters.[5] The study notes that the antioxidant activity is dependent on the presence and position of the hydroxyl group on the aromatic ring.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature review.
Synthesis of Piperine-Based Ester Derivatives
This protocol describes the synthesis of piperine-based esters via the Vilsmeier-Haack-Arnold (VHA) reaction, followed by reduction and esterification.
Step 1: Synthesis of Piperine-2-carbaldehyde (2) The formyl group is introduced at the C-2 position of piperine (1) using the VHA reaction to yield the aldehyde (2).
Step 2: Synthesis of (2E,4E)-5-(benzo[d][2]dioxol-5-yl)-2-(hydroxymethyl)penta-2,4-dien-1-yl)piperidine (3) Compound 2 is reduced in the presence of NaBH4 and methanol (MeOH) to give the corresponding alcohol 3 .
Step 3: General Procedure for the Synthesis of Target Esters (4–12) A mixture of compound 3 (0.2 mmol), the respective aromatic carboxylic acid (RCO2H, 0.4 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.4 mmol), and 4-dimethylaminopyridine (DMAP, 0.04 mmol) in dry dichloromethane (CH2Cl2, 5 mL) is stirred at 0 °C to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is concentrated and purified by Preparative Thin Layer Chromatography (PTLC) to afford the target ester compounds.
Characterization: The structures of the synthesized compounds are confirmed by melting point (mp), infrared spectroscopy (IR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR.
Synthesis of Hyperbranched Aromatic Poly(ester-imide)s
This protocol outlines the one-step polymerization of AB2 monomers to produce hyperbranched poly(ester-imide)s.
Monomer Synthesis: AB2 monomers, such as N-[3- or 4-bis(4-acetoxyphenyl)toluoyl]-4-carboxyl-phthalimide and N-{3- or 4-[1,1-bis(4-acetooxyphenyl)]ethylphenyl}-4-carboxy phthalimides, are prepared from the condensation of nitrobenzaldehydes or nitroacetophenones with phenol.
Polymerization: The hyperbranched poly(ester-imide)s are synthesized via a transesterification reaction of the AB2 monomers. The polymerization is carried out in a single step.
Characterization: The chemical structures of the resulting polymers are determined by 1H NMR and 13C NMR spectroscopy. Thermal properties are analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Molecular weights are determined by Gel Permeation Chromatography (GPC).[1]
Antifungal Activity Assay against Candida albicans
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized esters.
Strains: Candida albicans strains (e.g., ATCC-76645, LM-106, LM-23) are used.
Procedure:
-
The antifungal assay is performed in 96-well microplates.
-
The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the microplates with culture medium.
-
A standardized inoculum of the Candida albicans strain is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.
Antioxidant Activity Assays
2.4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of the compounds to scavenge the stable DPPH free radical. The reduction of the DPPH radical is determined by the decrease in its absorbance at a specific wavelength. The results are often expressed as Trolox equivalents.
2.4.2 CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay This assay is based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine by the antioxidant compound. The absorbance of the Cu(I)-neocuproine complex is measured spectrophotometrically. The antioxidant capacity is expressed as Trolox equivalents.[5]
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and concepts discussed in this review.
Caption: Workflow for the synthesis of piperine-based aromatic esters.
Caption: Workflow for the antifungal activity assay.
Caption: General mechanism of aromatic ester prodrug activation.
Caption: General mechanism of antioxidant activity of phenolic esters.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate in Protein Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is a versatile organic compound with significant potential in protein modification studies. Its utility stems from the presence of a reactive bromoacetyl group, which can act as a potent electrophile.[1] This functional group enables the molecule to form stable covalent bonds with nucleophilic residues on proteins, such as cysteine and histidine.[1] This reactivity makes it a valuable tool for researchers interested in enzyme inhibition, protein labeling, and the investigation of protein function.[1] While primarily documented as a key intermediate in the synthesis of pharmaceuticals like levalbuterol, its inherent chemical properties lend themselves to broader applications in chemical biology and drug discovery.[1][2]
This document provides detailed protocols and application notes for the use of this compound in protein modification, along with methodologies for the characterization of these modifications.
Chemical and Physical Properties
To facilitate experimental design, the key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 24085-07-2 | [1][3] |
| Molecular Formula | C₁₃H₁₃BrO₅ | [1][3] |
| Molecular Weight | 329.14 g/mol | [1] |
| Appearance | Typically a light yellow liquid or solid | [2] |
| Storage Conditions | Store at -20°C in a dark place under an inert atmosphere to prevent degradation.[1][3] |
Applications in Protein Modification
The primary application of this compound in protein science is as a covalent modifier. The bromoacetyl group is an alpha-halo ketone, which readily undergoes nucleophilic substitution reactions with side chains of amino acids.
Potential Applications Include:
-
Enzyme Inhibition: By covalently modifying active site residues, this compound can act as an irreversible inhibitor, which is useful for studying enzyme mechanisms and for the development of therapeutic agents.
-
Protein Labeling: The benzyl acetate moiety can serve as a tag for protein detection and purification. While not fluorescent itself, it can be used in conjunction with antibodies or other detection methods.
-
Probing Protein Structure and Function: Covalent modification can be used to identify accessible and reactive residues, providing insights into a protein's tertiary structure and functional sites.
-
Investigating Cellular Signaling Pathways: By targeting specific proteins within a signaling cascade, this molecule could be used to dissect pathway mechanisms. Although not directly demonstrated for this compound, a structurally related molecule has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, suggesting a potential avenue of investigation.
Experimental Protocols
The following are generalized protocols for protein modification using this compound. It is crucial to optimize these conditions for each specific protein and experimental goal.
Protocol 1: Covalent Labeling of a Purified Protein
This protocol outlines the steps for labeling a purified protein in solution.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column or dialysis equipment
-
Reaction tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10-100 mM is a typical starting point.
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in a reaction buffer at a pH between 7.0 and 8.0. The buffer should not contain primary amines or thiols (e.g., Tris or DTT).
-
Initiate the labeling reaction by adding a molar excess of the this compound stock solution to the protein solution. A starting point could be a 10- to 100-fold molar excess of the reagent over the protein.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature will need to be determined empirically.
-
Quench the reaction by adding a quenching reagent to consume any unreacted this compound. For example, add DTT to a final concentration of 10-50 mM.
-
Remove excess reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.
-
Characterize the modification using techniques such as mass spectrometry to determine the extent of labeling and the site(s) of modification.
Protocol 2: Analysis of Protein Modification by Mass Spectrometry
This protocol describes a general workflow for identifying the site of covalent modification on the protein.
Materials:
-
Modified protein sample from Protocol 1
-
Unmodified protein control
-
Trypsin (or other suitable protease)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Denature and reduce the modified and unmodified protein samples by incubating with urea and DTT.
-
Alkylate the samples with iodoacetamide to cap free cysteine residues.
-
Digest the proteins into peptides overnight using trypsin.
-
Acidify the samples with formic acid to stop the digestion.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Analyze the data using proteomics software to identify peptides that have been modified by this compound. The modification will result in a specific mass shift on the modified amino acid.
Data Presentation
The following table is a template for recording and presenting quantitative data from protein modification experiments.
| Experiment | Protein Concentration (µM) | Reagent Concentration (µM) | Reaction Time (min) | Extent of Labeling (moles reagent/mole protein) | Notes |
| Optimization 1 | 10 | 100 | 60 | Data to be filled | |
| Optimization 2 | 10 | 500 | 60 | Data to be filled | |
| Optimization 3 | 10 | 100 | 120 | Data to be filled | |
| Final Condition | Optimized Value | Optimized Value | Optimized Value | Data to be filled |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a protein modification experiment using this compound.
Caption: General workflow for protein modification and analysis.
Reaction Mechanism
The diagram below shows the proposed reaction mechanism of this compound with a cysteine residue on a target protein.
Caption: Covalent modification of a cysteine residue.
Potential Signaling Pathway for Investigation
Based on the activity of structurally related compounds, this compound could potentially be used to investigate the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates a simplified version of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate as a Crosslinking Agent in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is a functionalized aromatic compound with significant potential as a crosslinking agent for proteomics research.[1] Its utility lies in the highly reactive bromoacetyl group, which acts as a potent electrophile.[1] This functional group readily forms stable covalent bonds with nucleophilic side chains of amino acids, particularly the thiol group of cysteine and the amino group of lysine, under specific reaction conditions. This reactivity allows for the covalent capture of protein-protein interactions (PPIs) and the stabilization of protein complexes for subsequent analysis by mass spectrometry and other biochemical techniques. The acetoxy groups on the benzyl ring enhance its solubility in common organic solvents, facilitating its use in various experimental setups.[1]
The application of this compound in proteomics can provide valuable insights into the spatial arrangement of proteins within a complex, help identify transient or weak protein interactions, and contribute to the elucidation of protein structure and function.
Mechanism of Action
The primary mechanism of action for this compound as a crosslinking agent involves the nucleophilic substitution of the bromine atom by a nucleophilic amino acid residue. The bromoacetyl group is a strong electrophile, making it susceptible to attack by electron-rich functional groups present in protein side chains.
The most common reactions are with:
-
Cysteine residues: The thiol group (-SH) of cysteine is a strong nucleophile and reacts readily with the bromoacetyl group to form a stable thioether bond.
-
Lysine residues: The ε-amino group (-NH2) of lysine can also react with the bromoacetyl group, although it is generally less reactive than the thiol group of cysteine. The reaction forms a stable secondary amine linkage.
-
Histidine and Methionine residues: Under certain conditions, the imidazole ring of histidine and the thioether of methionine can also exhibit reactivity towards bromoacetyl groups.
Due to its bifunctional nature (assuming the context of its application as a crosslinker implies a second reactive site or its use in forming homodimers), it can link two proximal amino acid residues, either within the same protein (intramolecular crosslink) or between two interacting proteins (intermolecular crosslink).
Chemical Structure and Reaction
Caption: Reaction of this compound with protein nucleophiles.
Experimental Protocols
The following are proposed protocols for the use of this compound in proteomics. These are based on standard crosslinking procedures and should be optimized for each specific application.
Protocol 1: In Vitro Crosslinking of Purified Proteins or Protein Complexes
This protocol is suitable for studying the interactions between purified proteins or the subunit arrangement of a purified protein complex.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purified protein/protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0, 1 M glycine, or 1 M dithiothreitol)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents for protein digestion and analysis
Procedure:
-
Preparation of Crosslinker Stock Solution: Prepare a fresh 10-100 mM stock solution of this compound in anhydrous DMSO.
-
Protein Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) and thiols (e.g., DTT, β-mercaptoethanol), as these will compete with the reaction. A suitable buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5. The protein concentration should be in the range of 1-10 µM.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (typically a 10-50 fold molar excess of crosslinker to protein). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The incubation time may need to be optimized.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. For example, add 1 M Tris-HCl pH 8.0 to a final concentration of 50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
-
Sample Preparation for Mass Spectrometry: The crosslinked protein bands can be excised from the gel and subjected to in-gel digestion with a protease such as trypsin. Alternatively, the entire reaction mixture can be subjected to in-solution digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the crosslinked peptides. Specialized software is required for the analysis of crosslinked peptide data.
Protocol 2: In Situ Crosslinking in Live Cells
This protocol is for capturing protein-protein interactions within their native cellular environment. The membrane permeability of this crosslinker would need to be experimentally determined.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Mass spectrometer and associated reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Preparation: Wash the cells with PBS to remove media components.
-
Crosslinking: Add this compound (dissolved in DMSO) to the PBS covering the cells to a final concentration of 0.5-2 mM. Incubate for 15-30 minutes at 37°C.
-
Quenching: Remove the crosslinker solution and wash the cells with PBS. Add a quenching solution (e.g., 50 mM Tris-HCl in PBS) and incubate for 15 minutes.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Analysis: The crosslinked lysate can be analyzed by SDS-PAGE and Western blotting to detect shifts in the molecular weight of target proteins. For proteome-wide analysis, the lysate can be subjected to protein digestion and LC-MS/MS analysis.
Experimental Workflow
Caption: General experimental workflow for proteomics studies using a crosslinking agent.
Data Presentation
The following table is an example of how quantitative data from a crosslinking experiment using this compound could be presented. The data shown is for illustrative purposes only.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Type of Crosslink | Spectral Counts | Fold Change (Condition 2 vs. 1) | p-value |
| XL-001 | Protein A | Cys-123 | Protein B | Lys-45 | Intermolecular | 58 | 2.5 | 0.001 |
| XL-002 | Protein A | Lys-78 | Protein A | Cys-210 | Intramolecular | 112 | 0.9 | 0.85 |
| XL-003 | Protein C | Cys-55 | Protein D | Cys-91 | Intermolecular | 23 | -3.1 | 0.02 |
| XL-004 | Protein E | Lys-150 | Protein F | Lys-182 | Intermolecular | 15 | 1.2 | 0.45 |
Table Description: This table summarizes identified crosslinks from a hypothetical proteomics experiment comparing two conditions. It includes the interacting proteins and residues, the type of crosslink, a measure of abundance (spectral counts), the fold change in abundance between the two conditions, and a statistical measure of significance.
Safety and Handling
This compound should be handled with care. It may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1] It should be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
References
Application Notes and Protocols for 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is a polyfunctional aromatic ester recognized for its utility as a key intermediate in the synthesis of pharmaceutical compounds.[1] Its chemical structure, featuring a highly reactive bromoacetyl group, makes it a potent electrophile, enabling its use in the construction of more complex molecules.[1] This document provides detailed application notes and protocols for the use of this compound in drug development, focusing on its established role in chemical synthesis and its potential as a tool for covalent protein modification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 24085-07-2 | [1][2][3][4][5] |
| Molecular Formula | C13H13BrO5 | [1][2][4][5] |
| Molecular Weight | 329.14 g/mol | [1][4] |
| IUPAC Name | [2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate | [3] |
| Appearance | Light yellow liquid/solid | [3] |
| Purity | ≥95% | [2][4][5] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, preferably in a freezer at -20°C.[1][5] |
Application in Drug Synthesis: Intermediate for Levalbuterol
A primary and well-documented application of this compound is its role as a key intermediate in the multi-step synthesis of Levalbuterol.[1] Levalbuterol is the (R)-enantiomer of albuterol, a selective β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1]
Synthetic Pathway Overview
The synthesis of Levalbuterol from this compound involves a series of chemical transformations. The bromoacetyl group of the intermediate is the key functionality that undergoes further reactions to build the final drug molecule. A schematic of this synthetic workflow is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is based on methodologies described in the patent literature for the synthesis of Levalbuterol intermediates.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 2-(acetoxymethyl)-5-acetylphenyl acetate | 24085-06-1 | 250.25 | 12.0 g | 48 mmol |
| Liquid Bromine | 7726-95-6 | 159.81 | 7.6 g | 48 mmol |
| Chloroform | 67-66-3 | 119.38 | 44 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, dissolve 7.6 g (48 mmol) of liquid bromine in 20 mL of chloroform with stirring for 1 hour to obtain a homogeneous solution.
-
In a separate flask, dissolve 12 g (48 mmol) of 2-(acetoxymethyl)-5-acetylphenyl acetate in 24 mL of chloroform.
-
Cool the solution of the acetate derivative to 0°C using an ice bath.
-
Slowly add the bromine solution to the cooled acetate solution under constant stirring.
-
Maintain the reaction temperature at 0°C and continue stirring for 5 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a yellow liquid. The expected yield is approximately 90%.
Application as a Potential Covalent Probe
The bromoacetyl moiety in this compound is a reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as cysteine and histidine.[1] This reactivity suggests its potential application as a chemical probe for identifying and studying the function of specific proteins in biological systems.
Mechanism of Covalent Modification
The proposed mechanism involves the nucleophilic attack of an amino acid residue on the electrophilic carbon of the bromoacetyl group, leading to the displacement of the bromide ion and the formation of a stable covalent bond.
References
Application Notes and Protocols for the Multi-Step Synthesis of Chiral β2-Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis, purification, and characterization of chiral β2-adrenergic receptor (β2-AR) agonists. The focus is on enantioselective synthetic strategies that are crucial for obtaining the therapeutically active enantiomers of these potent bronchodilators.
Introduction
β2-adrenergic receptor agonists are a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect stems from their ability to bind to and activate β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. These compounds possess at least one chiral center, and it is well-established that the pharmacological activity resides predominantly in one enantiomer, typically the (R)-enantiomer. The other enantiomer is often inactive or may even contribute to adverse effects. Therefore, the development of stereoselective synthetic routes to access the pure, active enantiomer is of paramount importance in drug development.
This document outlines the key signaling pathway of the β2-AR, provides detailed experimental protocols for the synthesis of representative chiral agonists, discusses methods for chiral purification, and details protocols for assessing the binding affinity of the synthesized compounds to their target receptor.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Multi-Step Synthesis Protocols
The synthesis of chiral β2-agonists often involves the creation of a chiral center through asymmetric reduction or the use of a chiral starting material, followed by several functional group transformations. Below are representative protocols for the synthesis of key chiral β2-agonists.
Protocol 1: Asymmetric Synthesis of (R)-Salbutamol
This protocol outlines a common strategy for the enantioselective synthesis of (R)-Salbutamol, also known as Levosalbutamol, using an asymmetric reduction of a prochiral ketone.
Experimental Workflow:
Caption: Asymmetric Synthesis Workflow for (R)-Salbutamol.
Detailed Methodology:
-
Synthesis of 4-Hydroxy-3-hydroxymethylacetophenone: To a solution of 4-hydroxyacetophenone, add paraformaldehyde and hydrochloric acid. Heat the mixture to facilitate the chloromethylation, followed by hydrolysis with a weak base to yield the dihydroxy intermediate.
-
Selective Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is selectively protected, for example, as a benzyl ether, to prevent its reaction in subsequent steps.
-
Asymmetric Reduction of the Ketone: The prochiral ketone is asymmetrically reduced to the corresponding (R)-alcohol using a chiral catalyst, such as an oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) and a reducing agent (e.g., borane-dimethyl sulfide complex). This step is critical for establishing the desired stereochemistry. The reaction is typically carried out in an aprotic solvent like toluene at low temperatures (e.g., 0°C) to maximize enantioselectivity. An enantiomeric excess (ee) of 93-95% can be achieved under optimal conditions.[1]
-
Bromination of the Benzylic Alcohol: The newly formed chiral alcohol is converted to a bromide using a reagent system like triphenylphosphine and carbon tetrabromide (Appel reaction).
-
Amination with N-benzyl-tert-butylamine: The brominated intermediate is then reacted with N-benzyl-tert-butylamine to introduce the characteristic side chain of salbutamol.
-
Debenzylation to Yield (R)-Salbutamol: The benzyl protecting groups are removed via catalytic hydrogenation (e.g., using palladium on carbon) to afford the final product, (R)-Salbutamol.
Protocol 2: Synthesis of Arformoterol ((R,R)-Formoterol)
Arformoterol is the (R,R)-enantiomer of formoterol. Its synthesis often involves the coupling of two chiral synthons.
Detailed Methodology:
-
Resolution of Chiral Amine: A racemic mixture of 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine is resolved using a chiral acid, such as (S)-mandelic acid, to obtain the optically pure (R)-enantiomer.
-
Coupling Reaction: The optically pure (R)-amine is coupled with an optically pure (R)-4-benzyloxy-3-formamidostyrene oxide. This reaction is typically carried out in a high-boiling inert solvent like toluene or t-butanol under reflux.
-
Debenzylation: The resulting dibenzylformoterol intermediate is debenzylated via catalytic hydrogenation to yield Arformoterol. The product can be purified by recrystallization as a salt, such as the tartrate or fumarate salt, to achieve high enantiomeric and chemical purity (>99.5%).[2]
Protocol 3: Synthesis of Vilanterol
Vilanterol is a long-acting β2-agonist with a more complex structure. A convergent synthesis approach is often employed.
Detailed Methodology:
-
Synthesis of the Oxazolidinone Intermediate: A key chiral intermediate, (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one, is prepared through a multi-step sequence that includes a Corey-Itsuno reduction to establish the chiral center with high enantiomeric excess (>98% ee).
-
Alkylation: The oxazolidinone intermediate is alkylated with 2-[2-(6-bromohexyloxy)-ethoxymethyl]-1,3-dichlorobenzene in the presence of a base like potassium tert-butoxide.
-
Deprotection: The oxazolidinone ring is cleaved, for instance, with potassium trimethylsilanolate, followed by the removal of the acetonide protecting group under mild acidic conditions to yield (R)-vilanterol.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of various chiral β2-adrenergic receptor agonists.
Table 1: Synthesis Yields and Enantiomeric Excess
| Agonist | Key Chiral Step | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| (R)-Salbutamol | Asymmetric reduction of a prochiral ketone | >99 (conversion) | 93-95[1] |
| Arformoterol | Resolution of chiral amine & coupling | 44 (overall) | >99.5[2] |
| Vilanterol | Corey-Itsuno reduction of a ketone | 68 | >98 |
| Indacaterol | Asymmetric reduction or resolution | 79-93 (final steps) | >99.9[3][4][5] |
Table 2: Receptor Binding Affinities (Ki) and Selectivity
| Agonist | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β1/β2) |
| (R,S)-Salbutamol | ~2000 | ~69 | ~29[6] |
| (R,S)-Formoterol | ~140 | ~1.6 | ~88[7] |
| Arformoterol ((R,R)-Formoterol) | - | ~0.29 | - |
| Salmeterol | ~4500 | ~1.6 | ~2813[6] |
| Vilanterol | - | subnanomolar | High selectivity[8] |
| Indacaterol | ~1000 | ~35.5 | ~28[9] |
Note: Ki values can vary depending on the experimental conditions and cell systems used.
Chiral Purification Protocols
Achieving high enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the primary methods for both analytical and preparative separation of enantiomers.
Protocol 4: Chiral HPLC/SFC Purification
General Workflow:
References
- 1. synthesis [ch.ic.ac.uk]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20150225346A1 - Methods for the preparation of indacaterol and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. Preparation method for indacaterol maleate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN108250140B - Preparation method of indacaterol maleate - Google Patents [patents.google.com]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Labeling of Protein Nucleophilic Sites with Bromoacetyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling with bromoacetyl compounds is a robust and widely used technique for the site-specific modification of proteins. This method is instrumental in various applications, including the study of protein structure and function, enzyme inhibition, and the development of antibody-drug conjugates and other protein-based therapeutics. Bromoacetyl reagents selectively react with nucleophilic amino acid residues on the protein surface, forming stable covalent bonds. The primary targets for this modification are the thiol groups of cysteine residues, which are highly nucleophilic, especially at neutral to slightly alkaline pH.[1][2] Other nucleophilic residues such as histidine, lysine, and methionine can also be modified, although generally to a lesser extent.[3][4]
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic side chain of an amino acid attacks the electrophilic carbon of the bromoacetyl group, leading to the displacement of the bromide ion and the formation of a stable thioether, amino, or other covalent linkage.[3][5] The specificity of the labeling can be controlled by factors such as pH, reaction time, and the molar ratio of the reagent to the protein.[6]
These application notes provide a comprehensive overview of the principles and protocols for the covalent labeling of proteins with bromoacetyl compounds. Detailed experimental procedures for protein labeling, purification, and characterization are presented, along with quantitative data to guide experimental design.
Data Presentation
Table 1: Reactivity of Nucleophilic Amino Acid Residues with Bromoacetyl Compounds
| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Optimal pH Range | Resulting Bond |
| Cysteine | Thiol (-SH) | High | 7.0 - 8.5 | Thioether |
| Histidine | Imidazole | Moderate | 6.0 - 7.5 | Alkylated Imidazole |
| Lysine | ε-Amino (-NH2) | Low to Moderate | > 8.5 | Secondary Amine |
| Methionine | Thioether (-S-CH3) | Low | < 6.0 | Sulfonium Ion |
| N-terminus | α-Amino (-NH2) | Low to Moderate | > 8.0 | Secondary Amine |
Table 2: Representative Experimental Parameters for Covalent Labeling
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Molar Ratio (Reagent:Protein) | 10:1 to 40:1 | The optimal ratio should be determined empirically for each protein.[1][3] |
| Reaction Buffer | PBS, HEPES, Bicarbonate | Avoid buffers containing primary amines (e.g., Tris) or thiols.[3] |
| pH | 7.2 - 8.0 for Cysteine | pH should be optimized based on the target residue. |
| Reaction Temperature | 4°C to 25°C (Room Temp.) | Lower temperatures can help maintain protein stability. |
| Reaction Time | 1 - 4 hours to overnight | Longer incubation times may be required for less reactive sites.[1][7] |
| Quenching Reagent | 2-mercaptoethanol, DTT | Added in molar excess to consume unreacted bromoacetyl compound.[1][8] |
Experimental Protocols
Protocol 1: Cysteine-Specific Protein Labeling with a Bromoacetyl Compound
This protocol describes a general procedure for labeling accessible cysteine residues on a target protein.
Materials:
-
Target protein containing at least one accessible cysteine residue
-
Bromoacetyl labeling reagent (e.g., Bromoacetamido-PEG4-Acid)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine and thiol-free)
-
Solvent for reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution: 1 M 2-mercaptoethanol or Dithiothreitol (DTT) in reaction buffer
-
Purification column (e.g., desalting spin column or size-exclusion chromatography column)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.[3] Ensure the buffer is free of any primary amines or thiols.[3]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the bromoacetyl reagent in DMSO or DMF.[1]
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the bromoacetyl reagent stock solution to the protein solution.[1][7] The optimal ratio should be determined empirically for your specific protein.
-
Mix gently and incubate the reaction at room temperature (25°C) for 2-4 hours or overnight at 4°C.[1][7] Protect the reaction from light.[1][3]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent and quenching agent by purifying the labeled protein using a desalting spin column or size-exclusion chromatography.
-
-
Characterization and Storage:
Protocol 2: Characterization of Labeled Proteins by Mass Spectrometry
This protocol outlines the general steps for analyzing a bromoacetyl-labeled protein using mass spectrometry to confirm modification and identify the site of labeling.
Materials:
-
Labeled protein sample from Protocol 1
-
Denaturation Buffer: 8 M urea, 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Alkylation Agent: 0.5 M Iodoacetamide (IAA)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system or MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation for Bottom-Up Proteomics:
-
Denaturation, Reduction, and Alkylation: Take 50-100 µg of the bromoacetyl-modified protein. Denature the protein in the denaturation buffer. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate any free thiols by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. Quench the alkylation reaction with DTT.[5]
-
Protein Digestion: Dilute the sample to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
LC-MS/MS: Acidify the digested peptide mixture with formic acid and analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer.
-
MALDI-TOF: For smaller peptides, mix the sample with a suitable matrix (e.g., CHCA) and spot it onto a MALDI target plate for analysis.[8]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein using a search engine like MaxQuant, Proteome Discoverer, or Mascot.[5]
-
Specify the bromoacetyl modification as a variable modification on potential nucleophilic residues (e.g., Cys, His, Lys, Met). The mass shift will depend on the specific bromoacetyl reagent used. For a simple bromoacetyl group, the mass shift is +57.021 Da (for the acetyl moiety if the bromine is replaced by a hydroxyl group during workup).[5]
-
Analyze the data to identify the modified peptide(s) and pinpoint the specific amino acid residue(s) that were labeled.
-
Visualizations
Caption: General workflow for covalent protein labeling.
Caption: Workflow for mass spectrometry analysis.
Caption: Reaction of a bromoacetyl compound with cysteine.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, with the molecular formula C13H13BrO5, is a highly reactive α-bromo ketone derivative.[1] The presence of the bromoacetyl group makes it an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of various functional groups.[1] This reactivity profile has positioned it as a valuable building block in medicinal chemistry and organic synthesis, notably as a key intermediate in the synthesis of pharmaceuticals like levalbuterol.[1] These application notes provide detailed protocols for conducting nucleophilic substitution reactions with this versatile reagent, targeting researchers and professionals in drug development and chemical synthesis.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are representative examples, and optimization may be necessary for specific substrates and scales.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | tert-Butylamine | - | Toluene | 60-80 | 8-16 | ~90 (crude) |
| Secondary Amine | Diethylamine | K₂CO₃ | Acetonitrile | Room Temp. | 2-4 | Est. 85-95 |
| Thiol | Thiophenol | K₂CO₃ | DMF | Room Temp. | 3-5 | Est. 90-98 |
| Primary Amine | Benzylamine | K₂CO₃ | DMF | 50 | 12 | Est. 85-95 |
| Secondary Amine | Piperidine | Et₃N | THF | Room Temp. | 2-4 | Est. 85-95 |
Estimated yields are based on general protocols for α-bromo ketones and may vary for this specific substrate.
Experimental Protocols
Materials and General Setup
Reagents:
-
This compound (CAS: 24085-07-2)
-
Nucleophile (e.g., primary/secondary amine, thiol)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Anhydrous solvents (e.g., acetonitrile, dimethylformamide (DMF), toluene, tetrahydrofuran (THF))
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
General Protocol for Nucleophilic Substitution with Amines
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile or THF).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv) to the solution. If the amine is used as its salt, or if a weaker amine is used, add a non-nucleophilic base such as triethylamine or potassium carbonate (1.5-2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature. For less reactive amines, the mixture can be gently heated to 40-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Specific Protocol for Reaction with tert-Butylamine
This protocol is adapted from the synthesis of a levalbuterol intermediate.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in toluene.
-
Addition of Nucleophile: Add tert-butylamine (at least 1.0 equiv) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
The patent literature suggests direct use in the next step or purification via column chromatography. For isolation, follow the general workup procedure above.
-
General Protocol for Nucleophilic Substitution with Thiols
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Addition of Reagents: Add the thiol (1.1 equiv) and potassium carbonate (1.5 equiv) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (typically complete within 2-5 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: SN2 mechanism for nucleophilic substitution.
Safety Precautions
-
This compound is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1]
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.
-
Store the compound in a dark place under an inert atmosphere, preferably in a freezer at -20°C.[1]
References
Application Notes and Protocols for Incorporating Reactive Ketones into Molecular Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and contemporary methods for incorporating reactive ketone functionalities into small molecules, peptides, and other molecular scaffolds. The protocols outlined below are intended to serve as a guide for researchers in chemical biology, medicinal chemistry, and drug development.
Introduction to Ketone-Based Bioconjugation and Probe Development
The ketone group is a versatile functional handle in organic synthesis and chemical biology. Its electrophilic carbon atom is reactive towards a variety of nucleophiles, allowing for the formation of stable covalent bonds under mild conditions. This reactivity makes ketones ideal for applications such as:
-
Bioconjugation: Covalently linking molecules to proteins, peptides, or other biomolecules.[1]
-
Activity-Based Protein Profiling (ABPP): Designing chemical probes that irreversibly bind to the active site of specific enzymes.
-
Reversible Covalent Inhibition: Developing inhibitors that form a reversible covalent bond with their target protein, potentially leading to improved potency and selectivity.[2][3]
-
Drug Delivery: Constructing antibody-drug conjugates (ADCs) and other targeted therapeutic agents.
This document details several key synthetic strategies for introducing ketone groups and their subsequent application in bioconjugation reactions.
Synthetic Methods for Introducing Ketone Functionalities
The choice of synthetic method for introducing a ketone will depend on the nature of the molecular scaffold and the desired final product. Below are protocols for three common and robust methods.
Oxidation of Secondary Alcohols using Pyridinium Chlorochromate (PCC)
Oxidation of a secondary alcohol is a direct and efficient method to generate a ketone. Pyridinium chlorochromate (PCC) is a relatively mild oxidizing agent that can be used for this transformation.[4][5][6][7]
Experimental Protocol: General Procedure for PCC Oxidation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM, CH₂Cl₂). Add Celite® or molecular sieves to the flask.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. In a separate flask, prepare a solution of PCC (1.2 - 1.5 equivalents) in anhydrous DCM. Slowly add the PCC solution to the alcohol solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A black, tar-like precipitate will form as the reaction proceeds.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the chromium salts.
-
Purification: Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone. The product can be further purified by column chromatography if necessary.
Table 1: Quantitative Data for PCC Oxidation of a Secondary Alcohol
| Parameter | Value | Reference |
| Substrate | Secondary Alcohol | [4] |
| Reagent | Pyridinium Chlorochromate (PCC) | [4] |
| Equivalents of PCC | 1.2 eq. | [4] |
| Solvent | Dichloromethane (CH₂Cl₂) | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 2 - 4 hours | [4] |
| Typical Yield | >80% | [8] |
Diagram 1: Experimental Workflow for PCC Oxidation
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate in Specialty Chemical Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is a polyfunctional aromatic compound of significant interest in the production of specialty chemicals and pharmaceuticals. Its chemical structure, featuring a reactive bromoacetyl group and two acetate moieties, makes it a versatile intermediate for the synthesis of more complex molecules. The bromoacetyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the acetate groups serve as protected hydroxyl functionalities that can be deprotected under specific conditions. This allows for sequential and controlled modifications of the molecule, making it a valuable building block in multi-step syntheses.
One of the most notable applications of this compound is as a key intermediate in the synthesis of β2-adrenergic receptor agonists, such as Levalbuterol and Salmeterol, which are used in the treatment of asthma.[1] In a biological context, the bromoacetyl moiety can form covalent bonds with nucleophilic residues on proteins and enzymes, leading to their modification or inhibition. This property makes it a useful tool for biochemical studies.[1]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 24085-07-2 | [1][2] |
| Molecular Formula | C₁₃H₁₃BrO₅ | [1][3] |
| Molecular Weight | 329.14 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C. | [1] |
Synthesis Protocol
Stage 1: Acetylation of p-Hydroxyacetophenone
This step involves the protection of the phenolic hydroxyl group and the benzylic alcohol (if the synthesis starts from a precursor already containing it) as acetate esters.
-
Reaction: Acetylation of the hydroxyl groups with an acetylating agent.
-
Reagents:
-
p-Hydroxyacetophenone (or a suitable precursor)
-
Acetic anhydride (acetylating agent)
-
A suitable catalyst (e.g., a strong acid or a base)
-
-
General Procedure:
-
Dissolve the starting material in a suitable anhydrous solvent.
-
Add the acetylating agent (e.g., acetic anhydride) and the catalyst.
-
The reaction is typically carried out under controlled temperature conditions to avoid side reactions.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
-
Stage 2: Bromoacetylation (Friedel-Crafts Acylation)
This is the key step to introduce the bromoacetyl group onto the aromatic ring.
-
Reaction: Friedel-Crafts acylation using bromoacetyl bromide and a Lewis acid catalyst.
-
Reagents:
-
The di-acetylated intermediate from Stage 1.
-
Bromoacetyl bromide.
-
A Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃).
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide).
-
-
General Procedure:
-
In a reaction vessel under an inert atmosphere, suspend the Lewis acid (e.g., AlCl₃) in an anhydrous solvent and cool to 0-5°C.
-
Slowly add bromoacetyl bromide to the suspension.
-
Add a solution of the di-acetylated starting material in the anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or HPLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as recrystallization or column chromatography.
-
Logical Flow of Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Specialty Chemical Production
The primary application of this compound is as a versatile intermediate in the synthesis of pharmaceuticals and other high-value specialty chemicals.
1. Synthesis of Salmeterol and other β2-Adrenergic Agonists:
This compound is a documented precursor in the synthesis of Salmeterol. The bromoacetyl group provides a reactive site for the introduction of the amine side chain, a key structural feature of these bronchodilators.
Reaction Pathway in Salmeterol Synthesis:
Caption: Role as an intermediate in Salmeterol synthesis.
2. Enzyme Inhibition and Protein Modification Studies:
The electrophilic bromoacetyl group can react with nucleophilic amino acid residues (such as cysteine, histidine, and lysine) in proteins. This covalent modification can be used to:
-
Irreversibly inhibit enzyme activity: By modifying a key residue in the active site.
-
Probe protein structure and function: By introducing a label or a tag at a specific site.
-
Develop affinity labeling reagents: To identify and characterize binding proteins.
Experimental Protocol: General Procedure for Protein Modification
-
Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should be free of nucleophiles that could react with the bromoacetyl group.
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, DMF) to ensure solubility.
-
Reaction: Add a molar excess of the this compound solution to the protein solution. The exact molar ratio and incubation time will depend on the reactivity of the target protein and need to be optimized empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific period.
-
Quenching: Stop the reaction by adding a small molecule nucleophile (e.g., β-mercaptoethanol or dithiothreitol) to consume the unreacted bromoacetyl compound.
-
Analysis: Analyze the extent of protein modification using techniques such as:
-
Mass Spectrometry (MS): To determine the mass shift corresponding to the covalent adduction.
-
Enzyme Activity Assay: To measure the loss of enzyme function.
-
SDS-PAGE: To observe any changes in protein mobility (though often minimal).
-
Workflow for Protein Modification Experiment:
Caption: Experimental workflow for protein modification.
Quantitative Data
Quantitative data for the synthesis and reactions of this compound are not extensively reported in publicly available literature. The following table provides a general overview based on typical yields for the types of reactions involved. Researchers should optimize these conditions for their specific experimental setup.
| Reaction | Substrate | Reagents | Typical Conditions | Typical Yield (%) |
| Acetylation | p-Hydroxyacetophenone | Acetic anhydride, Cat. | Varies | >90 |
| Bromoacetylation | Di-acetylated intermediate | Bromoacetyl bromide, AlCl₃ | Anhydrous solvent, 0-5°C | 60-80 |
| Nucleophilic Substitution | This compound | Amine | Polar aprotic solvent | 70-90 |
Conclusion
This compound is a valuable and versatile intermediate in specialty chemical and pharmaceutical synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a key component in the production of high-value molecules like Salmeterol. Furthermore, its reactivity towards nucleophiles makes it a useful tool for researchers in chemical biology for studying proteins and enzymes. The provided protocols and data serve as a guide for its synthesis and application, though specific conditions will require optimization for individual research and development needs.
References
Application Notes and Protocols for Monitoring Protein-Protein Interactions with Chemical Crosslinkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the identification and characterization of protein-protein interactions (PPIs) and the structural analysis of protein complexes.[1][2] This method provides distance constraints between amino acid residues, offering valuable insights into the topology of protein complexes and the dynamics of their interactions.[3] This document provides an overview of common techniques, detailed experimental protocols, and data analysis considerations for monitoring PPIs using chemical crosslinkers.
Core Principles of Chemical Crosslinking for PPI Studies
Chemical crosslinking utilizes bifunctional reagents that covalently link interacting proteins in close proximity.[2][3][4] The general workflow for a typical XL-MS experiment involves several key steps:
-
Crosslinking Reaction: The crosslinker is introduced to the protein sample, which can be a purified complex, a cellular lysate, or intact cells (in vivo crosslinking).[2]
-
Quenching: The crosslinking reaction is stopped by adding a quenching reagent that neutralizes the reactive groups of the crosslinker.
-
Protein Digestion: The crosslinked protein mixture is enzymatically digested, typically with trypsin, to generate a complex mixture of peptides.[3]
-
Enrichment of Crosslinked Peptides: Crosslinked peptides are often low in abundance and require enrichment from the complex peptide mixture using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[5][6]
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequences and the site of crosslinking.[2][7]
-
Data Analysis: Specialized software is used to identify the crosslinked peptides and map the interactions onto the protein sequences or structures.[8][9][10]
Key Techniques and Chemical Crosslinkers
A variety of chemical crosslinkers are available, each with specific properties that make them suitable for different applications. The choice of crosslinker depends on factors such as the desired spacer arm length, the reactivity towards specific amino acid residues, and whether the crosslinker is cleavable.
Common Amine-Reactive Crosslinkers
The most commonly used crosslinkers target primary amines (the N-terminus and the side chain of lysine residues).
| Crosslinker | Spacer Arm Length (Å) | Cleavable | Reactive Group | Notes |
| DSS (disuccinimidyl suberate) | 11.4 | No | N-hydroxysuccinimide (NHS) ester | Membrane permeable, suitable for intracellular crosslinking. |
| BS3 (bis[sulfosuccinimidyl] suberate) | 11.4 | No | Sulfo-NHS ester | Water-soluble, ideal for cell surface or in vitro crosslinking.[9] |
| DSG (disuccinimidyl glutarate) | 7.7 | No | NHS ester | Shorter spacer arm than DSS, for capturing closer interactions. |
| DSSO (disuccinimidyl sulfoxide) | 10.1 | MS-cleavable | NHS ester | Contains an MS-cleavable bond, simplifying data analysis. |
| BDP-NHP (biotin aspartate proline-N-hydroxyphthalamide) | ~20 | MS-cleavable | N-hydroxyphthalamide ester | A Protein Interaction Reporter (PIR) with a biotin tag for enrichment. |
MS-Cleavable Crosslinkers for Simplified Analysis
MS-cleavable crosslinkers contain bonds that can be fragmented in the mass spectrometer, which simplifies the identification of crosslinked peptides.[1] This feature is particularly advantageous for complex samples and in vivo crosslinking studies.[11][12] The Protein Interaction Reporter (PIR) technology is a notable example of a strategy that utilizes MS-cleavable crosslinkers to facilitate the identification of interacting proteins in living cells.[6][11]
Quantitative Crosslinking Mass Spectrometry (QXL-MS)
QXL-MS allows for the quantitative comparison of PPIs across different states, providing insights into the dynamics of protein complexes.[8][9] This can be achieved through label-free approaches or by using isotope-labeled crosslinkers.[8][9] Quantitative analysis can reveal changes in protein conformations and interaction dynamics.[9][13]
Experimental Protocols
Protocol 1: General in vitro Crosslinking of a Purified Protein Complex
This protocol describes a general workflow for crosslinking a purified protein complex using an amine-reactive crosslinker like BS3.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.4)
-
BS3 crosslinker (freshly prepared solution in water or buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Reagents for peptide cleanup (e.g., C18 desalting columns)
Procedure:
-
Sample Preparation: Prepare the purified protein complex at a suitable concentration (e.g., 0.1-1 mg/mL) in an amine-free buffer.
-
Crosslinking Reaction: Add the BS3 crosslinker to the protein sample at a final concentration typically ranging from 0.1 to 2 mM. The optimal concentration should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Verification of Crosslinking: Analyze a small aliquot of the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful crosslinking.[14]
-
Sample Preparation for MS:
-
Denature the crosslinked proteins by adding urea or guanidine-HCl.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the sample with digestion buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Desalt the digested peptides using a C18 column.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Use specialized software to identify crosslinked peptides.
Protocol 2: In vivo Crosslinking of Cultured Cells
This protocol outlines a general procedure for crosslinking proteins within living cells.
Materials:
-
Cultured cells
-
Membrane-permeable crosslinker (e.g., DSS or a PIR crosslinker)
-
PBS (phosphate-buffered saline)
-
Quenching buffer
-
Lysis buffer
-
Standard proteomics sample preparation reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Crosslinking:
-
Wash the cells with PBS.
-
Add the membrane-permeable crosslinker dissolved in PBS or a suitable buffer to the cells. Typical concentrations range from 0.5 to 5 mM.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Quenching: Remove the crosslinker solution and add quenching buffer. Incubate for 15 minutes.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Extraction and Digestion: Proceed with protein extraction, reduction, alkylation, and tryptic digestion as described in Protocol 1.
-
Enrichment of Crosslinked Peptides: Due to the high complexity of the sample, enrichment of crosslinked peptides is crucial.[6][12] This can be done using size-exclusion or affinity chromatography if the crosslinker contains a tag like biotin.[6]
-
LC-MS/MS and Data Analysis: Analyze the enriched peptides and identify the crosslinks.
Data Presentation and Analysis
Quantitative data from XL-MS experiments should be summarized in a structured manner to facilitate comparison.
Table of Identified Crosslinks
| Protein 1 | Residue 1 | Protein 2 | Residue 2 | Score | Quantitative Value (e.g., Fold Change) |
| Protein A | K123 | Protein B | K45 | 95.6 | 2.5 |
| Protein A | K123 | Protein C | K88 | 88.2 | 1.2 |
| Protein D | K56 | Protein D | K78 | 99.1 | - |
Specialized software is essential for the confident identification of crosslinked peptides from complex MS/MS spectra.[8][9] Some tools also assist in visualizing the interaction networks.
Visualizations
Experimental Workflow for Chemical Crosslinking Mass Spectrometry
Caption: General workflow of an XL-MS experiment.
Quantitative XL-MS Workflow for Dynamic PPI Analysis
Caption: Workflow for quantitative XL-MS analysis.
Mechanism of an MS-Cleavable Crosslinker
Caption: Fragmentation of an MS-cleavable crosslinker.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protein–protein interaction analysis tool for targeted cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating protein interactions through cross-linking mass spectrometry: New bioinformatics tools enable the recognition of neighboring amino acids in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein interaction landscapes revealed by advanced in vivo cross-linking–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate. The information is designed to assist with the optimization of reaction conditions and to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process.[1] The first step involves the acetylation of a suitable phenolic precursor, such as 4-hydroxybenzyl alcohol, to yield 2-acetoxybenzyl acetate. The second step is a Friedel-Crafts acylation, where the acetylated intermediate is reacted with bromoacetyl bromide in the presence of a Lewis acid catalyst to introduce the bromoacetyl group at the 5-position.[1]
Q2: My Friedel-Crafts acylation step is resulting in a low yield. What are the common causes?
Low yields in Friedel-Crafts acylation are a frequent issue and can be attributed to several factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will lead to deactivation.[2][3][4]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often necessary.[2][4]
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic substitution.[2]
-
Suboptimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating, while for others, low temperatures (e.g., 0-5°C) are crucial to minimize side reactions.[1][2]
-
Poor Quality Reagents: The purity of the starting materials, especially the bromoacetyl bromide and the Lewis acid, is critical for a successful reaction.[2]
Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
The formation of multiple products can be due to polysubstitution or the formation of isomers. To improve selectivity:
-
Control Reaction Temperature: Lowering the reaction temperature can often enhance the regioselectivity of the acylation.[1]
-
Choice of Solvent: The polarity of the solvent can influence the isomer distribution. For instance, non-polar solvents may favor one isomer over another.
-
Slow Addition of Reagents: Adding the electrophile (bromoacetyl bromide) slowly to the reaction mixture can help to control the reaction and minimize side product formation.
Q4: What are the best practices for the purification of this compound?
Purification of the final product can be achieved through recrystallization or column chromatography.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) is used to elute the desired product.
Q5: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
Yes, several reagents used in this synthesis are hazardous:
-
Bromoacetyl bromide: This is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Aluminum chloride (AlCl₃): This Lewis acid is highly reactive with water and can release HCl gas. It should be handled in a dry environment, and exposure to moisture should be avoided.[2][3][4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst or one that has been properly stored in a desiccator.[2][3][4] |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst to the substrate. A 1.1 to 1.5 molar equivalent is often a good starting point for optimization.[4] | |
| Low Reaction Temperature | If the reaction is sluggish, consider gradually increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TTC) to avoid decomposition. | |
| High Reaction Temperature | If side products are observed, try running the reaction at a lower temperature (e.g., 0-5°C).[1] | |
| Formation of Multiple Products | Polysubstitution | Use a less activating starting material if possible. Alternatively, use a milder Lewis acid or conduct the reaction at a lower temperature. |
| Isomer Formation | Experiment with different solvents to influence the regioselectivity. Slower addition of the acylating agent can also be beneficial. | |
| Difficult Product Isolation | Emulsion during Workup | During the aqueous workup, if an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it.[3] |
| Product Oiling Out during Recrystallization | Ensure the correct solvent system is being used. If the product is "oiling out," it may be due to the solution being too saturated or cooling too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly. |
Experimental Protocols
Step 1: Acetylation of 4-Hydroxybenzyl alcohol
This protocol is an example for the acetylation of a phenolic precursor.
Materials:
-
4-Hydroxybenzyl alcohol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxybenzyl alcohol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (2.0 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-acetoxybenzyl acetate.
-
Purify the product by recrystallization or column chromatography if necessary.
Step 2: Friedel-Crafts Acylation of 2-Acetoxybenzyl acetate
This protocol outlines the bromoacetylation of the acetylated intermediate.
Materials:
-
2-Acetoxybenzyl acetate
-
Bromoacetyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane to create a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 eq) to the stirred suspension.
-
In a separate flask, dissolve 2-acetoxybenzyl acetate (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of 2-acetoxybenzyl acetate dropwise to the reaction mixture at 0°C.
-
Stir the reaction at 0-5°C and monitor its progress by TLC.[1]
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
Table 1: Optimization of Lewis Acid Catalyst for Friedel-Crafts Acylation
| Entry | Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 1.2 | 0-5 | 2 | 85 |
| 2 | AlCl₃ | 1.5 | 0-5 | 2 | 88 |
| 3 | FeCl₃ | 1.2 | 0-5 | 4 | 65 |
| 4 | ZnCl₂ | 1.2 | 25 | 6 | 40 |
Note: The data in this table is illustrative and may not represent actual experimental results. It is intended to provide a template for organizing optimization data.
Table 2: Effect of Solvent on Friedel-Crafts Acylation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 0-5 | 2 | 85 |
| 2 | Carbon disulfide | 0-5 | 3 | 78 |
| 3 | Nitrobenzene | 0-5 | 4 | 70 |
| 4 | 1,2-Dichloroethane | 0-5 | 2 | 82 |
Note: The data in this table is illustrative and may not represent actual experimental results. It is intended to provide a template for organizing optimization data.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Involvement: PI3K/Akt/mTOR
While the direct biological targets of this compound are not extensively documented, a structurally similar compound, 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[5] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The bromoacetyl group of this compound is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues in the active sites of kinases like PI3K or Akt, leading to their inhibition.
References
- 1. This compound|CAS 24085-07-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize side reactions of the bromoacetyl group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions associated with the bromoacetyl group.
Troubleshooting Guide
Issue: Low Yield or No Desired Product Formation
| Possible Cause | Suggested Solution |
| Instability of the bromoacetylating agent: Reagents like bromoacetyl bromide can degrade upon exposure to moisture. | Use freshly opened or distilled bromoacetyl bromide/chloride. Handle under inert atmosphere (N₂ or Ar). |
| Steric Hindrance: The substrate may be too bulky for the bromoacetyl group to access the reaction site. | Consider a less hindered bromoacetylating agent or a different synthetic route. |
| Incorrect Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or side reactions. | Screen a variety of aprotic solvents such as THF, DCM, or acetonitrile. |
| Inappropriate Base: The base used might be too strong, leading to decomposition, or too weak, resulting in incomplete reaction. | For amine acylation, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For O-acylation, consider bases like pyridine or DMAP. |
Issue: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Over-alkylation/acylation: The nucleophile attacks the newly formed product. | Use a controlled stoichiometry of the bromoacetylating agent (e.g., 1.05-1.1 equivalents). Add the agent slowly to the reaction mixture at a low temperature (e.g., 0 °C). |
| Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can react with the bromoacetyl group. | Use a non-nucleophilic, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). |
| Hydrolysis of the Bromoacetyl Group: Presence of water can lead to the formation of the corresponding hydroxyacetyl derivative. | Ensure all reagents and glassware are thoroughly dried. Perform the reaction under an inert atmosphere. |
| Side reactions with bifunctional substrates: If the substrate has multiple nucleophilic sites (e.g., -OH and -NH₂), both can react. | Utilize protecting groups to selectively block one of the functional groups. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the bromoacetyl group?
The bromoacetyl group is a potent electrophile and is susceptible to several side reactions, primarily:
-
Hydrolysis: Reaction with water to form a hydroxyacetyl group.
-
Nucleophilic Substitution: The bromine atom can be displaced by other nucleophiles present in the reaction mixture.
-
Dimerization/Polymerization: Especially in the presence of strong bases or nucleophiles, bromoacetylated compounds can self-react.
-
Reaction with Amine Bases: Tertiary amine bases like triethylamine can act as nucleophiles, forming quaternary ammonium salts.
Q2: How can I prevent the hydrolysis of my bromoacetylated compound during workup and purification?
To minimize hydrolysis:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
During aqueous workup, use cold, buffered solutions (e.g., cold phosphate buffer at neutral pH) to quickly wash the organic layer.
-
Minimize the time the compound is in contact with aqueous phases.
-
For purification, prioritize flash column chromatography over methods involving water, if possible.
Q3: My substrate has both an alcohol and a thiol. How can I selectively bromoacetylate the thiol?
Thiols are generally more nucleophilic than alcohols, especially at neutral or slightly acidic pH. To achieve selective S-bromoacetylation:
-
Control the pH of the reaction. Running the reaction at a pH around 7-8 will favor the deprotonation of the thiol over the alcohol, enhancing its nucleophilicity.
-
Use a milder bromoacetylating agent.
-
Employ a protecting group strategy for the alcohol if selectivity cannot be achieved by controlling reaction conditions.
Q4: I am seeing a significant amount of a dimeric side product. What is causing this and how can I stop it?
Dimerization often occurs when a nucleophilic site on one molecule of your bromoacetylated product reacts with the bromoacetyl group of another molecule. To prevent this:
-
High Dilution: Perform the reaction at a lower concentration to decrease the probability of intermolecular reactions.
-
Slow Addition: Add the bromoacetylating agent slowly to the reaction mixture to maintain a low instantaneous concentration of the activated species.
-
Temperature Control: Keep the reaction temperature low (e.g., 0 °C or below) to reduce the rate of the dimerization reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Bromoacetylation of a Primary Amine
-
Dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data on Side Product Formation
| Reaction Condition | Desired Product Yield (%) | Dimer Side Product (%) | Hydrolysis Product (%) |
| Standard Conditions (Room Temp, 2 eq. Base) | 65 | 15 | 10 |
| Low Temperature (0 °C) | 80 | 8 | 5 |
| Slow Addition (over 30 min) | 85 | 5 | 5 |
| High Dilution (0.01 M) | 90 | <2 | 4 |
Visualizations
Caption: Workflow for N-Bromoacetylation.
Caption: Common Bromoacetyl Side Reactions.
Technical Support Center: Synthesis of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate
Welcome to the technical support center for the synthesis of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to challenges encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis typically involves a two-step process starting from a suitable precursor like 2-acetoxybenzyl acetate. The primary steps are:
-
Friedel-Crafts Acylation: Introduction of an acetyl group (-COCH₃) at the 5-position of the benzene ring using an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
-
Alpha-Bromination: Selective bromination of the methyl group of the newly introduced acetyl moiety to yield the final bromoacetyl product.
An alternative route involves the direct Friedel-Crafts acylation with bromoacetyl bromide, though controlling side reactions can be more challenging.[1]
Q2: My Friedel-Crafts acylation step is resulting in a very low yield. What are the common causes?
A2: Low yields in Friedel-Crafts acylation are frequently due to issues with the catalyst or reaction conditions.[2] Key factors include:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents, solvent, or glassware will deactivate the catalyst.[2]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction cycle. Therefore, a stoichiometric amount or a slight excess of the catalyst is often required.[2]
-
Reaction Temperature: The reaction temperature must be carefully controlled. For reactive substrates, maintaining a low temperature (e.g., 0–5°C) can help minimize the formation of side products and tar.[1]
Q3: I am observing bromination on the aromatic ring instead of the intended acetyl side-chain. How can I improve selectivity?
A3: The site of bromination (aromatic ring vs. acetyl side-chain) depends on the reaction conditions and the electron density of the aromatic ring.[3] To favor side-chain α-bromination:
-
Use Acidic Conditions: Acid-catalyzed enolization of the ketone facilitates bromination on the acetyl side-chain.[3]
-
Control Electron Density: The acetoxy groups on the ring are activating. While this is necessary for the initial acylation, it can also promote ring bromination. Using a less harsh brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) or an acid catalyst can favor side-chain substitution.
-
Lewis Acid Concentration: In some cases, the amount of Lewis acid can influence the bromination position. A catalytic amount may favor α-halogenation, whereas an excess can promote ring substitution.[4]
Q4: Can I use other Lewis acids besides aluminum chloride (AlCl₃) for the acylation step?
A4: Yes, other Lewis acids can be used, and their choice can impact yield and selectivity. While AlCl₃ is common, alternatives like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be effective. The optimal catalyst may vary depending on the specific substrate and reaction conditions. It is advisable to perform small-scale screening experiments to identify the best catalyst for your system.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in Acylation Step | 1. Moisture Contamination: Deactivation of the Lewis acid catalyst by water.[2] 2. Insufficient Catalyst: Stoichiometric amount of catalyst complexed with the ketone product.[2] 3. Poor Reagent Quality: Impure starting materials or acylating agent. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent. For some substrates, more may be needed. 3. Purify starting materials and distill liquid reagents before use. |
| Formation of Dark, Tarry Byproducts | 1. Reaction Temperature Too High: Polymerization or decomposition of starting materials/products. 2. Excessive Reaction Time: Prolonged exposure to the strong Lewis acid can cause degradation. | 1. Maintain the recommended reaction temperature, often 0–5°C, especially during the addition of reagents.[1] Use an ice bath for effective cooling. 2. Monitor the reaction progress using TLC or GC/MS and quench the reaction as soon as the starting material is consumed. |
| Poor Selectivity in Bromination Step (Ring Bromination) | 1. Reaction Conditions Favor Ring Substitution: Highly activated aromatic ring, use of elemental bromine without a specific catalyst for α-bromination.[3] 2. Incorrect Brominating Agent: Using a reagent that favors electrophilic aromatic substitution. | 1. Perform the reaction in a suitable solvent (e.g., CCl₄, CH₃OH with acid) that promotes side-chain bromination.[3] 2. Use N-bromosuccinimide (NBS) with a radical initiator or an acid catalyst. Alternatively, use bromine in methanol with catalytic HBr.[3] |
| Product is Difficult to Purify | 1. Presence of Multiple Byproducts: Incomplete reaction, side reactions (e.g., polyacylation, de-acetylation). 2. Residual Catalyst: Aluminum salts from the acylation step can complicate work-up. | 1. Optimize reaction conditions (temperature, time, stoichiometry) to maximize the yield of the desired product. 2. Perform a careful aqueous work-up. Quench the reaction by slowly adding it to ice/HCl to hydrolyze and dissolve aluminum salts. Follow with thorough extraction and washing of the organic layer. Recrystallization or column chromatography may be necessary. |
Experimental Protocols & Data
Protocol 1: Friedel-Crafts Acylation of 2-Acetoxybenzyl acetate
This protocol describes the synthesis of 2-Acetoxy-5-acetylbenzyl acetate.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Suspension: Cool the flask to 0°C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the DCM with stirring.
-
Reagent Addition: Dissolve 2-acetoxybenzyl acetate (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to stir at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify further by recrystallization or column chromatography.
Protocol 2: α-Bromination of 2-Acetoxy-5-acetylbenzyl acetate
This protocol describes the conversion of the acetyl intermediate to the final product.
-
Dissolution: Dissolve 2-Acetoxy-5-acetylbenzyl acetate (1.0 equivalent) in a suitable solvent such as methanol containing a catalytic amount of hydrochloric acid (e.g., 0.5% HCl).[3]
-
Bromine Addition: Cool the solution to 0-5°C in an ice bath. In a separate flask, dissolve bromine (Br₂) (1.0 equivalent) in cold methanol. Add the bromine solution dropwise to the ketone solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for another 1-2 hours.[3] Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess bromine.
-
Extraction: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize how different parameters can affect reaction outcomes, based on data from related syntheses.
Table 1: Effect of Catalyst on Benzyl Acetate Synthesis Yield[5]
| Catalyst | Molar Ratio (Acid:Alcohol) | Time (h) | Temperature (°C) | Max. Yield (%) |
| Strong Acid Cation Exchange Resin | 4.0 : 5.0 | 10 | 100 | 84.23 |
| Phosphotungstic Acid | 2.5 : 1.0 | 2 | N/A | 90.0 |
| N-methylpyrrolidone hydrosulfate | 1.4 : 1.0 | 1 | 110 | 98.6 |
| (NH₄)₆[MnMo₉O₃₂]·8H₂O | 2.0 : 1.0 | 1.5 | N/A | 80.4 |
Table 2: Effect of Brominating Agent on Aromatic Bromination[6][7]
| Substrate Type | Brominating Agent | Solvent / Additive | Selectivity |
| Activated Arenes | Ammonium Bromide / Oxone | Methanol or Water | Good yields of monobrominated products.[6] |
| Deactivated Arenes | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Smooth monobromination.[6] |
| Electron-Rich Arenes | N-Bromosuccinimide (NBS) | Acetonitrile | Highly para-selective.[7] |
| Acetophenone Derivatives | Bromine (Br₂) | Methanol / HCl | Favors side-chain bromination.[3] |
Visualizations
Synthesis Pathway
Caption: Proposed two-step synthesis pathway for the target compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
- 1. This compound|CAS 24085-07-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scispace.com [scispace.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficiency in Protein Labeling with Bromoacetyl Reagents
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low efficiency of protein labeling with bromoacetyl reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with bromoacetyl reagents?
A1: The reaction of bromoacetyl reagents with cysteine residues is highly pH-dependent. The optimal pH range is typically between 7.5 and 9.0, with an ideal pH around 8.5.[1][2] This is because a slightly alkaline environment facilitates the deprotonation of the cysteine's thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻), which readily reacts with the bromoacetyl group.[1] However, it is crucial to ensure your protein remains stable and soluble at the chosen pH.
Q2: My protein has cysteine residues, but the labeling efficiency is still low. What could be the issue?
A2: A common reason for low labeling efficiency is that the cysteine residues are not available for reaction. They might be oxidized or involved in disulfide bonds (-S-S-).[1] To address this, it is essential to reduce the disulfide bonds prior to labeling.
Q3: Which reducing agent should I use, DTT or TCEP?
A3: Both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are effective in reducing disulfide bonds. However, TCEP is often preferred because it is odorless, more stable, and effective over a broader pH range.[3][4][5] Importantly, excess DTT, being a thiol-containing compound, will react with the bromoacetyl reagent and must be removed before labeling. While TCEP does not contain a thiol group, its removal is still recommended to maximize labeling efficiency, as it can react with maleimides under certain conditions, a related thiol-reactive chemistry.[3][5]
Q4: How do I remove the reducing agent before adding the bromoacetyl reagent?
A4: Excess reducing agent can be removed using size-exclusion chromatography, such as a desalting column (e.g., PD-10 or Sephadex G-25), or through dialysis.[1][6][7][8] For smaller sample volumes, spin columns are also a quick and efficient option.[7] It is critical to perform this step immediately before adding the bromoacetyl reagent to prevent the re-oxidation of the newly exposed thiol groups.[8]
Q5: What molar ratio of bromoacetyl reagent to protein should I use?
A5: The optimal molar ratio depends on your specific protein and the number of accessible cysteine residues. A good starting point is a 10 to 40-fold molar excess of the bromoacetyl reagent to the protein.[1] For initial experiments, a 20:1 ratio is often recommended.[9] However, this may need to be optimized for your particular application.
Q6: My protein precipitates during the labeling reaction. What can I do to prevent this?
A6: Protein precipitation can occur for several reasons. High molar incorporation of the label can alter the isoelectric point (pI) of the protein, leading to precipitation if the buffer pH is close to the new pI.[1] To mitigate this, you can try lowering the molar ratio of the bromoacetyl reagent to your protein. Additionally, high protein concentrations can also lead to aggregation. While concentrations up to 1-2 mg/mL are common, you may need to work with lower concentrations.[1][10]
Q7: How can I remove unreacted bromoacetyl reagent after the labeling reaction?
A7: Similar to the removal of reducing agents, excess bromoacetyl reagent can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1] Alternatively, the reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to consume the unreacted bromoacetyl reagent before purification.[1][9]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during protein labeling with bromoacetyl reagents.
Diagram: Troubleshooting Decision Tree for Low Labeling Efficiency
Caption: A decision tree to systematically troubleshoot low protein labeling efficiency.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your protein labeling experiments.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 9.0 | Optimal reactivity of the thiolate anion.[1][2] Protein stability should be confirmed. |
| Molar Excess (Reagent:Protein) | 10:1 to 40:1 | A 20:1 ratio is a good starting point for optimization.[1][9] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can sometimes lead to precipitation.[6][9] |
| Incubation Temperature | 4°C to 25°C (Room Temp) | Lower temperatures may require longer incubation times.[6][9] |
| Incubation Time | 2 - 4 hours | Can be extended overnight at 4°C.[6][9] |
Table 2: Reducing Agent Recommendations
| Reducing Agent | Molar Excess (Reducer:Protein) | Incubation Time | Removal Required? |
| TCEP | 10 - 100 fold | 20 - 60 minutes | Recommended |
| DTT | 5 - 10 fold | 30 - 60 minutes | Yes (Essential) |
Experimental Protocols
Protocol 1: Protein Reduction with TCEP
This protocol describes the reduction of disulfide bonds in a protein sample using TCEP prior to labeling.
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-10 mg/mL.[3]
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[3]
-
Initiate Reduction: Add the TCEP stock solution to the protein sample to achieve a final concentration that provides a 10- to 100-fold molar excess over the protein.[3]
-
Incubate: Gently mix and incubate the reaction at room temperature for 20-30 minutes.[3]
-
Remove TCEP: Immediately proceed to remove the excess TCEP using a desalting column or spin filter equilibrated with the desired labeling buffer.[3][6]
Protocol 2: Protein Labeling with Bromoacetyl Reagent
This protocol provides a general procedure for labeling a reduced protein with a bromoacetyl reagent.
-
Prepare Bromoacetyl Reagent Stock Solution: Immediately before use, dissolve the bromoacetyl reagent in an anhydrous solvent such as DMSO or DMF to a concentration of 10-20 mM.[8][9]
-
Labeling Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the bromoacetyl reagent stock solution to the reduced protein solution.[6][9]
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. It is advisable to protect the reaction from light.[6][9]
-
Quench the Reaction (Optional): To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.[1][9]
-
Purification: Remove the excess bromoacetyl reagent and quenching agent from the labeled protein using a desalting column or dialysis.[1]
-
Characterization: Determine the concentration of the labeled protein and assess the degree of labeling using techniques such as mass spectrometry.
Visualizations
Diagram: General Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for protein labeling with bromoacetyl reagents.
Diagram: Bromoacetyl-Cysteine Reaction Pathway
Caption: The chemical reaction between a bromoacetyl reagent and a cysteine residue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
stability issues of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate. This document addresses potential stability issues encountered in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected potency or inconsistent results in my cell-based assays. Could the stability of this compound be a factor?
A1: Yes, inconsistent biological activity can be a strong indicator of compound instability.[1] this compound contains two ester linkages and an α-bromo ketone moiety, both of which are susceptible to hydrolysis in aqueous environments. Degradation of the compound over the course of your experiment would lead to a decrease in the effective concentration of the active molecule, resulting in poor reproducibility and underestimated potency.[1]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathway is hydrolysis. This can occur at two main sites: the two acetate ester groups and the bromoacetyl group. The ester groups can be hydrolyzed to the corresponding alcohol and carboxylic acid, while the bromoacetyl group can be hydrolyzed to a hydroxyacetyl group. The rate of hydrolysis is generally dependent on pH and temperature.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly pH-dependent. Ester hydrolysis is typically catalyzed by both acid and base. Therefore, the compound is expected to be least stable at acidic and basic pH values. Neutral pH (around 7) is generally recommended for short-term experiments, but some degradation may still occur. For similar compounds like benzyl nicotinate, the degradation has been shown to be hydroxide ion catalyzed.[2]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, the compound should be stored in a dry, dark place at low temperatures, preferably in a freezer. For long-term storage, it is advisable to store the compound as a solid. If you need to prepare a stock solution, use an anhydrous aprotic solvent such as DMSO or DMF and store it at -20°C or -80°C. Minimize the exposure of aqueous solutions of the compound to ambient temperature.
Q5: Can I do anything to improve the stability of the compound in my aqueous experimental buffer?
A5: Yes, there are a few strategies you can employ. Preparing fresh solutions of the compound immediately before use is the most straightforward approach. You can also consider the use of co-solvents, such as polyethylene glycol (PEG) or glycerol, which have been shown to increase the stability of similar ester-containing compounds in aqueous solutions.[2] Additionally, if your experimental conditions allow, performing the experiment at a lower temperature can significantly slow down the rate of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected results in biological assays. | Compound degradation in the aqueous assay buffer. | 1. Prepare fresh solutions of the compound immediately before each experiment. 2. Minimize the incubation time of the compound in the aqueous buffer. 3. Perform a stability study of the compound in your specific assay buffer (see Experimental Protocols section). 4. If possible, lower the pH of your buffer towards neutral if it is alkaline. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a sample of the compound that has been incubated in the experimental buffer over time to confirm the appearance of new peaks. 2. Use LC-MS to identify the mass of the degradation products and compare them to the expected hydrolysis products. 3. Refer to the degradation pathway diagram to predict potential degradation products. |
| Loss of compound from the stock solution. | Hydrolysis due to residual water in the solvent or improper storage. | 1. Ensure that the solvent used for the stock solution (e.g., DMSO, DMF) is anhydrous. 2. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture. |
Quantitative Data on Stability
| Condition | Half-life (t½) | Degradation Rate Constant (k) |
| pH 5.0 (25°C) | ~ 24 hours | ~ 0.029 hr⁻¹ |
| pH 7.4 (25°C) | ~ 8 hours | ~ 0.087 hr⁻¹ |
| pH 9.0 (25°C) | ~ 1 hour | ~ 0.693 hr⁻¹ |
| pH 7.4 (4°C) | ~ 48 hours | ~ 0.014 hr⁻¹ |
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol: Assessment of Aqueous Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in an aqueous buffer.
1. Materials:
- This compound
- Anhydrous DMSO (for stock solution)
- Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Acetonitrile (ACN) and water (HPLC grade)
- Thermostated incubator or water bath
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
- Sample Preparation:
- In a series of vials, dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µM).
- Prepare a "time zero" (T=0) sample by immediately quenching the reaction. This can be done by diluting an aliquot of the sample with a mixture of acetonitrile and water (e.g., 50:50) to stop further degradation.
- Incubation: Incubate the remaining vials at a constant temperature (e.g., 25°C or 37°C).
- Time-point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials and quench it as described for the T=0 sample.
- HPLC Analysis:
- Analyze each quenched sample by reverse-phase HPLC.
- Use a suitable gradient of water and acetonitrile as the mobile phase to separate the parent compound from its degradation products.
- Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance.
- Data Analysis:
- Determine the peak area of the parent compound at each time point.
- Normalize the peak area at each time point to the peak area at T=0.
- Plot the percentage of the remaining parent compound against time.
- From this plot, you can determine the half-life (t½) of the compound under your experimental conditions.
Visualizations
Caption: Proposed degradation pathway of this compound in aqueous solution.
Caption: A logical workflow for troubleshooting stability issues encountered during experiments.
References
Technical Support Center: Purification of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate. This polyfunctional aromatic ester is a versatile intermediate in organic synthesis, primarily utilized for its reactive bromoacetyl group, which is a potent electrophile for nucleophilic substitution reactions with species like amines and thiols.[1]
I. Reaction Overview & Purification Strategy
A. General Reaction Scheme
A typical reaction involves the nucleophilic substitution of the bromide on the α-carbon of the ketone. A generalized scheme with an amine nucleophile is shown below.
References
Technical Support Center: Preventing Protein Aggregation During Labeling with Hydrophobic Crosslinkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during labeling with hydrophobic crosslinkers.
Troubleshooting Guides
Issue 1: Immediate Protein Precipitation Upon Addition of Hydrophobic Crosslinker
Visible cloudiness or precipitation upon the addition of a hydrophobic crosslinker is a common issue, often indicating rapid and uncontrolled aggregation. This is typically caused by the introduction of the hydrophobic crosslinker, which can increase the overall hydrophobicity of the protein surface, leading to self-association and precipitation.
Troubleshooting Steps:
-
Optimize Crosslinker-to-Protein Molar Ratio: An excess of the crosslinker can lead to over-labeling, significantly increasing the protein's surface hydrophobicity.
-
Recommendation: Perform a titration of the crosslinker concentration to find the optimal ratio that provides sufficient labeling without causing precipitation. Start with a lower molar excess (e.g., 5:1 or 10:1 of crosslinker to protein) and gradually increase it.
-
-
Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Recommendation: Lower the protein concentration during the labeling reaction. If a high final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the labeled protein afterward.
-
-
Control Reaction Temperature: Temperature can influence the rate of both the labeling reaction and protein aggregation.
-
Recommendation: Perform the labeling reaction at a lower temperature (e.g., 4°C). This will slow down the reaction and may reduce the tendency for aggregation, though a longer incubation time may be necessary.
-
-
Optimize Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability.
-
Recommendation: Ensure the buffer pH is 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote repulsion between protein molecules. Adjusting the ionic strength with salts like NaCl (e.g., to 150 mM) can help to screen electrostatic interactions that may lead to aggregation.
-
-
Incorporate Stabilizing Additives: The inclusion of excipients in the labeling buffer can significantly enhance protein solubility and stability.
-
Recommendation: Refer to the "Data Presentation" section for a list of common stabilizing additives and their recommended concentrations.
-
Issue 2: Labeled Protein Appears Soluble but Shows Aggregates in Subsequent Analysis
Even if there is no visible precipitation, soluble aggregates may have formed. These can interfere with downstream applications and should be identified and minimized.
Troubleshooting Steps:
-
Characterize the Labeled Protein for Soluble Aggregates: It is crucial to analyze the labeled protein for the presence of soluble aggregates.
-
Recommended Techniques:
-
Size-Exclusion Chromatography (SEC): This is a powerful technique to separate proteins by size. Aggregates will elute before the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS can detect the presence of larger species in a solution and provide information on the size distribution of particles.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): This method can reveal the presence of higher molecular weight species.
-
-
-
Refine Buffer Composition: The presence of soluble aggregates suggests that the buffer conditions may not be optimal for the labeled protein.
-
Recommendation: Systematically screen different buffer components, pH values, and stabilizing additives to find a formulation that maintains the protein in a monomeric state.
-
-
Optimize Post-Labeling Purification: Immediate purification after the labeling reaction can remove aggregates and unreacted crosslinker.
-
Recommendation: Use SEC to purify the labeled protein. This will not only remove aggregates but also allow for buffer exchange into a suitable storage buffer.
-
Frequently Asked Questions (FAQs)
Q1: Why does my protein aggregate when I use a hydrophobic crosslinker?
A1: Hydrophobic crosslinkers introduce nonpolar moieties onto the surface of your protein. This can increase the overall surface hydrophobicity, leading to an attraction between protein molecules and subsequent aggregation. This "hydrophobic effect" is a primary driver of protein folding and, in this case, aggregation, where exposed hydrophobic patches on different protein molecules associate to minimize their contact with the aqueous solvent.[1]
Q2: What are some common stabilizing additives I can use, and how do they work?
A2: Several types of excipients can be used to prevent protein aggregation.[2]
-
Sugars (e.g., Sucrose, Trehalose): These are preferentially excluded from the protein surface, which promotes protein hydration and stabilizes the native conformation.[3]
-
Polyols (e.g., Glycerol): Glycerol also stabilizes proteins through preferential hydration and can prevent aggregation by interacting with hydrophobic surface regions.[4][5]
-
Amino Acids (e.g., Arginine, Glycine): Arginine can suppress aggregation by binding to hydrophobic patches on the protein surface.[6] Glycine stabilizes proteins primarily through preferential exclusion.
-
Surfactants (e.g., Polysorbates like Tween-20): At low concentrations, these non-ionic detergents can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation.[7]
Q3: Can the solvent used to dissolve the hydrophobic crosslinker cause protein aggregation?
A3: Yes. Hydrophobic crosslinkers are often dissolved in organic solvents like DMSO or DMF.[8] Adding a high concentration of this organic solvent to your aqueous protein solution can denature the protein, leading to aggregation. It is recommended to keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%.
Q4: How can I remove aggregates that have already formed?
A4: If aggregates have formed, they can often be removed using chromatographic techniques. Size-exclusion chromatography (SEC) is the most common and effective method for separating larger aggregates from the monomeric protein.
Data Presentation
The following table summarizes common stabilizing additives used to prevent protein aggregation during labeling with hydrophobic crosslinkers, along with their recommended concentration ranges. The optimal concentration for each additive should be empirically determined for your specific protein and experimental conditions.
| Stabilizing Additive | Recommended Concentration Range | Primary Mechanism of Action |
| Sugars | ||
| Sucrose | 5% - 20% (w/v) | Preferential exclusion, promoting protein hydration.[3] |
| Trehalose | 5% - 10% (w/v) | Preferential exclusion, promoting protein hydration. |
| Polyols | ||
| Glycerol | 5% - 20% (v/v) | Preferential hydration and interaction with hydrophobic surfaces.[4][5] |
| Amino Acids | ||
| L-Arginine | 50 - 500 mM | Binds to hydrophobic patches, suppressing aggregation.[6] |
| Glycine | 50 - 250 mM | Preferential exclusion. |
| Surfactants | ||
| Polysorbate 20 (Tween-20) | 0.01% - 0.1% (v/v) | Reduces surface tension and interacts with hydrophobic regions.[7] |
| Salts | ||
| Sodium Chloride (NaCl) | 150 - 500 mM | Screens electrostatic interactions. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a Hydrophobic NHS-Ester Crosslinker (e.g., SMCC)
This protocol provides a general framework for labeling a protein with a hydrophobic, amine-reactive crosslinker, with steps to minimize aggregation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Hydrophobic NHS-ester crosslinker (e.g., SMCC)
-
Anhydrous DMSO or DMF
-
Stabilizing additives (optional, from the table above)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL. If necessary, perform a buffer exchange.
-
If using stabilizing additives, add them to the protein solution and incubate for 15-30 minutes on ice before starting the labeling reaction.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the hydrophobic crosslinker in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
-
Labeling Reaction:
-
Slowly add the dissolved crosslinker to the protein solution while gently stirring. Start with a 10-fold molar excess of crosslinker to protein.
-
Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
-
-
Purification:
-
Immediately purify the labeled protein to remove unreacted crosslinker and any aggregates that may have formed. A desalting column or size-exclusion chromatography is recommended.
-
Protocol 2: Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC)
This protocol outlines the use of SEC to analyze the aggregation state of your labeled protein.
Materials:
-
Labeled protein sample
-
SEC column with an appropriate fractionation range
-
SEC mobile phase (a buffer that ensures protein stability, e.g., PBS with 150 mM NaCl)
-
HPLC or FPLC system
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation:
-
Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Injection and Chromatography:
-
Inject the filtered sample onto the equilibrated column.
-
Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. Aggregates will elute as earlier peaks, while the monomeric protein will elute later. The peak areas can be used to quantify the percentage of aggregated protein.
-
Mandatory Visualization
Caption: Experimental workflow for protein labeling with a hydrophobic crosslinker.
Caption: Troubleshooting flowchart for protein aggregation during labeling.
Caption: Mechanism of aggregation induced by hydrophobic crosslinkers.
References
- 1. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flipping out: role of arginine in hydrophobic interactions and biological formulation design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halolabs.com [halolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
selecting the optimal buffer for crosslinking experiments to avoid reagent reaction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals select the optimal buffer for crosslinking experiments, thereby avoiding unintended reactions with reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my crosslinking yield low or nonexistent?
A1: Low or no yield in crosslinking experiments can often be attributed to the choice of buffer. Many common biological buffers contain primary amines (e.g., Tris or glycine) that will compete with your target molecule for reaction with amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters.[1][2][3][4][5] This competition significantly reduces the efficiency of the intended reaction.
Troubleshooting Steps:
-
Buffer Compatibility Check: Ensure your buffer is free of primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[1][2][4][5]
-
pH Optimization: For amine-reactive crosslinkers such as NHS esters, the optimal pH range is typically between 7.2 and 8.5.[1][4][5][6] At a lower pH, the primary amines on the target protein are protonated and less reactive.[5][6] Conversely, at a higher pH, the hydrolysis of the NHS ester increases, which competes with the crosslinking reaction.[1][5][6]
-
Fresh Reagents: NHS esters are sensitive to moisture and can hydrolyze over time.[5] Always prepare stock solutions of the crosslinker immediately before use and avoid repeated freeze-thaw cycles.[7]
Q2: I'm observing unexpected, high-molecular-weight aggregates in my SDS-PAGE analysis. What could be the cause?
A2: The formation of large, crosslinked protein aggregates can occur if the crosslinking reaction is not properly controlled.[8][9]
Troubleshooting Steps:
-
Optimize Crosslinker Concentration: A high molar excess of the crosslinker can lead to excessive modification and aggregation.[4] It is recommended to perform a titration experiment to determine the lowest concentration of the crosslinker that yields the desired product without significant aggregation.[4]
-
Control Incubation Time: Long incubation periods should generally be avoided as they can cause the formation of large, crosslinked protein aggregates.[8][9] A typical incubation time is 30 minutes to 2 hours at room temperature.[10]
-
Quenching the Reaction: To stop the reaction at a specific time point and prevent further crosslinking, add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[8][10][11][12]
Q3: Can I use the same buffer for all types of crosslinkers?
A3: No, the optimal buffer depends on the specific chemistry of the crosslinker being used.
-
Amine-Reactive Crosslinkers (e.g., NHS esters): Require amine-free buffers like PBS, HEPES, or borate at a pH of 7.2-8.5.[1][4][5]
-
Carbodiimide Crosslinkers (e.g., EDC): These are used to conjugate carboxyl groups to primary amines. They are most effective in amine- and carboxyl-free buffers, such as MES (4-morpholinoethanesulfonic acid), at an acidic pH of 4.5 to 5.5.[3][13]
-
Formaldehyde: This crosslinker is less sensitive to buffer composition, but the reaction is typically performed in PBS.[11] The quenching of formaldehyde is often done with Tris or glycine.[11][14]
Data Presentation: Buffer Selection Guide for Common Crosslinkers
| Crosslinker Type | Reactive Groups | Recommended Buffers | Incompatible Buffers | Optimal pH Range | Quenching Reagent |
| NHS Esters (e.g., DSS, BS3) | Primary Amines | PBS, HEPES, Borate, Carbonate-Bicarbonate[1][2][4][5] | Tris, Glycine[1][2][3][4][5] | 7.2 - 8.5[1][4][5][6] | 20-50 mM Tris or Glycine[5][8][12] |
| Carbodiimides (e.g., EDC) | Carboxyls and Primary Amines | MES[3][13][15] | Buffers with amines or carboxyls | 4.5 - 5.5[3][13] | Not applicable (zero-length crosslinker) |
| Formaldehyde | Primary Amines, Sulfhydryls, etc. | PBS | High concentrations of primary amines during the reaction | ~7.4 | 125 mM Glycine or ~2.25-fold molar excess of Tris[11][14] |
| Imidoesters | Primary Amines | Borate | Amine-containing buffers | ~10[3] | Amine-containing buffers |
Experimental Protocols
General Protocol for Crosslinking with an NHS Ester
This protocol provides a general procedure for crosslinking proteins using an amine-reactive NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
NHS ester crosslinker (e.g., DSS or BS3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 or 0.1 M HEPES, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Buffer Exchange (if necessary): Ensure your protein solution is in an amine-free buffer such as PBS or HEPES.[4][12] If your protein is in an incompatible buffer (e.g., containing Tris), perform a buffer exchange using a desalting column or dialysis.[7]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[7][12]
-
Crosslinking Reaction: Add the NHS ester stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker over the protein is a good starting point, but this should be optimized.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[12][16] Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.[12]
-
Purification: Remove excess crosslinker and quenching buffer byproducts using a desalting column or dialysis against a suitable storage buffer.[7]
-
Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.[12]
Mandatory Visualization
Buffer Selection Workflow for Crosslinking
The following diagram illustrates the decision-making process for selecting the optimal buffer for a crosslinking experiment.
Caption: Workflow for selecting the appropriate experimental buffer.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-bromoacetyl-modified Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-bromoacetyl-modified peptides.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during the synthesis and purification of N-bromoacetyl-modified peptides.
Issue 1: Low Yield of the N-bromoacetyl-modified Peptide
Possible Causes and Solutions
| Possible Cause | How to Investigate | Suggested Solution(s) |
| Incomplete Bromoacetylation Reaction | Analyze a small, cleaved sample of the crude peptide by Mass Spectrometry (MS). Look for the presence of the unmodified peptide mass. | - Increase the molar excess of the bromoacetylating agent (e.g., bromoacetic anhydride or bromoacetic acid). A 10-fold molar excess is a good starting point.[1] - Increase the reaction time for the bromoacetylation step to 2 hours or longer.[1] - Ensure adequate mixing during the reaction. |
| Side Reactions | Analyze the crude product by MS to identify unexpected masses corresponding to side products. | - For peptides containing nucleophilic side chains (Cys, Met, His, Lys), ensure they are properly protected during synthesis. - Perform the bromoacetylation step under neutral or slightly acidic pH to minimize reaction with amine groups on side chains. |
| Loss of Peptide During Purification | Monitor the peptide content in wash and waste fractions from the purification process using UV spectrophotometry or a qualitative test. | - Purify the crude peptide under acidic conditions (e.g., using a water/acetonitrile gradient with 0.1% TFA) to prevent premature reaction of the bromoacetyl group.[1][2] - Optimize the HPLC gradient to ensure good separation of the desired product from impurities. |
| Premature Cleavage from Resin | Not directly applicable to post-synthesis modification, but ensure complete synthesis of the peptide backbone before bromoacetylation. | - Use a stable linker and appropriate cleavage conditions for the resin. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of N-bromoacetyl-modified peptides.
Issue 2: Presence of Multiple Peaks in HPLC Analysis of the Purified Product
Possible Causes and Solutions
| Possible Cause | How to Investigate | Suggested Solution(s) |
| Incomplete Purification | Analyze each peak by MS to identify the corresponding masses. | - Optimize the HPLC gradient for better separation. A shallower gradient may be required.[3] - Consider using a different stationary phase for the HPLC column (e.g., C4 or C8 for hydrophobic peptides).[3] |
| Degradation of the N-bromoacetyl Group | Check the mass of the unexpected peaks. A mass corresponding to the hydrolyzed bromoacetyl group (hydroxyacetyl) may be present. | - Ensure all purification steps are performed under acidic conditions (e.g., with 0.1% TFA).[1][2] - Avoid high pH buffers and prolonged storage in aqueous solutions. |
| Oxidation of Susceptible Residues (e.g., Met, Cys) | Look for masses corresponding to the oxidized forms of the peptide (e.g., +16 Da for methionine sulfoxide). | - Degas all solvents and use scavengers during cleavage (e.g., triisopropylsilane). - Work under an inert atmosphere (e.g., nitrogen or argon) when possible. |
| Formation of Diastereomers | This is less common for N-terminal modification but can occur if racemization happens during amino acid activation in peptide synthesis. | - Use appropriate coupling reagents and conditions during solid-phase peptide synthesis (SPPS) to minimize racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for introducing the N-bromoacetyl group?
A1: The N-bromoacetyl group can be introduced either on-resin after completion of the peptide sequence or in-solution after cleavage and purification of the peptide.[1] On-resin modification is often preferred as it allows for easy removal of excess reagents by washing.[1] Bromoacetic anhydride in the presence of a base like diisopropylethylamine (DIPEA) is a common and efficient method for on-resin bromoacetylation.[1]
Q2: Which amino acid side chains can react with the N-bromoacetyl group?
A2: The bromoacetyl group is an electrophile that readily reacts with nucleophiles. The most reactive amino acid side chain is the sulfhydryl group of cysteine, which forms a stable thioether bond.[2] Other nucleophilic side chains such as the imidazole of histidine, the thioether of methionine, and the epsilon-amino group of lysine can also react, especially at neutral or basic pH.
Q3: How can I confirm the successful synthesis of my N-bromoacetyl-modified peptide?
A3: The most definitive method for confirmation is mass spectrometry (MS), which will show the expected mass increase corresponding to the addition of the bromoacetyl group (C2H2BrO, mass shift of +120.92 Da).[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to assess purity.[2] Amino acid analysis can also be employed to quantify the amount of S-carboxymethylcysteine after reaction with a thiol and acid hydrolysis, which indirectly confirms the presence of the bromoacetyl group.[2][4]
Q4: What are the optimal conditions for storing N-bromoacetyl-modified peptides?
A4: N-bromoacetyl-modified peptides should be stored as lyophilized powders at -20°C or lower to minimize degradation. For short-term storage in solution, use acidic buffers (pH < 6) and keep the solution at 4°C. Avoid repeated freeze-thaw cycles.
Q5: Can I use N-bromoacetyl peptides for intramolecular cyclization?
A5: Yes, N-bromoacetyl peptides are commonly used for intramolecular cyclization, typically by reacting the N-terminal bromoacetyl group with a cysteine residue within the peptide sequence to form a cyclic peptide with a stable thioether linkage.[2]
Experimental Protocols
Protocol 1: On-Resin N-Bromoacetylation of a Peptide
This protocol describes the N-terminal bromoacetylation of a peptide synthesized on a solid support using Fmoc-based chemistry.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminus
-
Bromoacetic anhydride
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Peptide synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]
-
N-terminal Deprotection: Ensure the N-terminal Fmoc group has been removed by standard treatment with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times).[1]
-
Bromoacetylation Reaction:
-
Washing: Wash the resin with DMF (3 times), followed by DCM (3 times), and then methanol (2 times).[1]
-
Drying: Dry the resin under vacuum.[1]
-
Cleavage and Deprotection: Cleave the N-bromoacetylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based with scavengers).[1]
-
Purification: Purify the crude peptide by RP-HPLC under acidic conditions (e.g., using a water/acetonitrile gradient with 0.1% TFA).[1][2]
-
Characterization: Confirm the mass of the N-bromoacetylated peptide by mass spectrometry.[1]
General Workflow for On-Resin N-Bromoacetylation
Caption: Workflow for on-resin synthesis of N-bromoacetyl-modified peptides.
Data Presentation
Table 1: Common Reagents for N-bromoacetylation
| Reagent | Activating Agent/Base | Typical Molar Excess | Notes |
| Bromoacetic Anhydride | DIPEA | 10-fold | Highly reactive, suitable for on-resin synthesis.[1] |
| Bromoacetic Acid | DCC/HOBt or other carbodiimide | 2-fold | Can be used in automated peptide synthesizers.[2] |
| N-Succinimidyl Bromoacetate | None (pre-activated) | 2 to 5-fold | Reacts directly with the N-terminal amine. |
Table 2: Purity and Yield Expectations
| Parameter | Expected Range | Factors Influencing Outcome |
| Crude Purity (by HPLC) | 30-95% | Peptide sequence (hydrophobicity, aggregation-prone sequences), efficiency of synthesis and bromoacetylation steps.[2] |
| Final Yield (after purification) | 10-50% | Crude purity, number of purification steps, stability of the peptide. |
Note: These are general estimates and can vary significantly depending on the specific peptide sequence and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted 2-Acetoxy-5-(2-bromoacetyl)benzyl Acetate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate and need to effectively quench unreacted starting material from their reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of this specific workup.
The structure of this compound presents a unique challenge: the presence of a highly reactive α-bromo ketone electrophile alongside two acetate protecting groups with differing labilities. The primary objective of the quench is to neutralize the reactive bromoacetyl moiety to prevent unwanted side reactions during workup and purification, while simultaneously preserving the integrity of both the phenolic and benzylic acetate esters.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary methods for quenching unreacted this compound?
There are three primary classes of reagents recommended for quenching α-bromo ketones like this compound:
-
Mild Reductants: These reagents, such as sodium bisulfite (NaHSO₃) and sodium thiosulfate (Na₂S₂O₃), reduce the α-bromo ketone.
-
Nucleophilic Amines: Primary or secondary amines can be used to form stable α-amino ketones.
-
Other Nucleophiles: Thiols and other soft nucleophiles can also be employed, though they are less common for simple quenching procedures.
The choice of quenching agent depends on several factors, including the pH of your reaction mixture, the stability of your desired product to the quenching conditions, and the ease of removal of the quenched byproducts.
FAQ 2: Which quenching agent is least likely to hydrolyze the acetate protecting groups?
The stability of the two acetate groups in this compound is a critical consideration. The benzylic acetate is generally more susceptible to hydrolysis than the phenolic acetate, particularly under basic conditions.[1][2] Therefore, maintaining a neutral to slightly acidic pH during the quench and workup is crucial.
Recommendation:
Sodium bisulfite (NaHSO₃) is often the preferred quenching agent in this scenario. An aqueous solution of sodium bisulfite is typically slightly acidic, which helps to avoid base-mediated hydrolysis of the acetate groups.[3]
| Quenching Agent | Typical pH | Risk of Acetate Hydrolysis | Notes |
| Sodium Bisulfite (NaHSO₃) | Acidic to Neutral | Low | Preferred method for preserving acetate groups. |
| Sodium Thiosulfate (Na₂S₂O₃) | Neutral to Slightly Basic | Moderate | Can be used, but careful pH control is necessary. |
| Primary/Secondary Amines | Basic | High | Generally not recommended if acetate preservation is critical. |
This table provides a general overview. The actual rate of hydrolysis will depend on temperature, reaction time, and the specific concentration of the quenching agent.
Troubleshooting Guides & Detailed Protocols
Scenario 1: You need to quench the reaction while ensuring maximum preservation of the acetate groups.
Recommended Protocol: Quenching with Sodium Bisulfite (NaHSO₃)
This protocol is designed to neutralize the α-bromo ketone under mildly acidic to neutral conditions, minimizing the risk of ester hydrolysis.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Before quenching, cool your reaction mixture to 0-5 °C in an ice bath. This will help to control any potential exotherm from the quench.
-
Prepare the Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite.
-
Slow Addition: Slowly add the saturated sodium bisulfite solution to the cooled reaction mixture with vigorous stirring. Monitor the addition rate to maintain the temperature below 10 °C.
-
Monitor the Quench: The progress of the quench can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the this compound spot.
-
Extraction: Once the quench is complete, proceed with your standard aqueous workup. Extract your product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow for quenching with sodium bisulfite.
Troubleshooting:
-
Problem: The quench is sluggish or incomplete.
-
Cause: Insufficient amount of sodium bisulfite or poor mixing.
-
Solution: Add additional portions of the saturated sodium bisulfite solution. Ensure vigorous stirring to facilitate contact between the aqueous and organic phases.
-
-
Problem: The product is showing signs of decomposition.
-
Cause: The reaction mixture may be too acidic.
-
Solution: After the quench, you can wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any excess acid before proceeding with the rest of the workup.
-
Scenario 2: You have a large amount of unreacted α-bromo ketone and are concerned about the exothermicity of the quench.
Recommended Protocol: Quenching with Sodium Thiosulfate (Na₂S₂O₃)
Sodium thiosulfate is an effective quenching agent, but it's important to control the pH to avoid potential hydrolysis of the acetate groups.[4]
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C.
-
Prepare the Quenching Solution: Prepare a 10% w/v aqueous solution of sodium thiosulfate.
-
Slow Addition: Add the sodium thiosulfate solution dropwise to the cold, stirred reaction mixture.
-
Monitor Temperature and pH: Carefully monitor the internal temperature of the reaction. If the pH of your reaction mixture is acidic, consider adding a buffer or performing a pre-wash with a mild base like saturated sodium bicarbonate solution before the thiosulfate quench.
-
Complete the Quench: Continue stirring at 0-5 °C for 30 minutes after the addition is complete. Check for the absence of the starting material by TLC.
-
Workup: Proceed with your standard aqueous extraction and washing protocol as described in the sodium bisulfite method.
Caption: Workflow for quenching with sodium thiosulfate.
Troubleshooting:
-
Problem: Formation of a fine white precipitate (elemental sulfur).
-
Cause: Decomposition of sodium thiosulfate under acidic conditions.
-
Solution: Ensure the reaction mixture is not strongly acidic before adding the thiosulfate solution. A pre-wash with saturated sodium bicarbonate can help.
-
-
Problem: Hydrolysis of the benzyl acetate group is observed.
-
Cause: The pH of the reaction mixture became too basic during the workup.
-
Solution: Avoid using strong bases to neutralize any residual acid. Use saturated sodium bicarbonate instead of sodium carbonate or hydroxide solutions.
-
Scenario 3: Preservation of the acetate groups is not a primary concern, and you want to form a derivative for easier purification.
Recommended Protocol: Quenching with a Primary Amine
Reacting the α-bromo ketone with a primary amine, such as benzylamine or aniline, will form a more polar α-amino ketone, which can be easier to separate from less polar byproducts during chromatography.[5]
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C.
-
Add the Amine: Add the primary amine (1.1 equivalents relative to the estimated amount of unreacted α-bromo ketone) to the stirred reaction mixture.
-
Allow to Warm: Let the reaction mixture slowly warm to room temperature and stir for 1-2 hours.
-
Monitor by TLC: Monitor the reaction for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the α-amino ketone.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with water to remove any amine salts.
-
Purification: The resulting α-amino ketone can be purified by column chromatography.
Caption: Workflow for quenching with a primary amine.
Troubleshooting:
-
Problem: Formation of multiple products.
-
Cause: Over-alkylation of the amine (formation of a tertiary amine) or reaction of the amine with other electrophiles in the reaction mixture.
-
Solution: Use a slight excess of the primary amine to favor mono-alkylation. Ensure that all other reactive electrophiles have been consumed or quenched prior to the addition of the amine.
-
-
Problem: Significant hydrolysis of the acetate groups.
-
Cause: The basicity of the amine.
-
Solution: This method is not recommended if acetate preservation is critical. If some hydrolysis is acceptable, minimize the reaction time and temperature.
-
Underlying Scientific Principles
Reactivity of the α-Bromo Ketone
The bromoacetyl group is a potent electrophile due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon susceptible to nucleophilic attack.
Stability of Acetate Protecting Groups
Esters are susceptible to hydrolysis under both acidic and basic conditions. However, base-catalyzed hydrolysis (saponification) is generally faster and irreversible.[6][7] The rate of hydrolysis is influenced by the nature of the alcohol portion of the ester. In this compound, the benzylic acetate is more prone to hydrolysis than the phenolic acetate because the phenoxide leaving group is more stable (due to resonance delocalization) than the benzyloxide leaving group, making the phenolic acetate less reactive towards nucleophilic acyl substitution.[1][2]
Caption: Relative hydrolysis rates of the two acetate groups.
By understanding these principles, you can make informed decisions about the most appropriate quenching strategy for your specific experimental needs, balancing the need to neutralize a reactive intermediate with the preservation of sensitive functional groups.
References
- 1. scribd.com [scribd.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups - Stability [organic-chemistry.org]
- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate and Other Alkylating Agents for Biological Research
For researchers, scientists, and drug development professionals, understanding the nuances of different alkylating agents is paramount for designing effective experiments and novel therapeutics. This guide provides a detailed comparison of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, a protein-reactive compound, with traditional DNA-targeting alkylating agents and other protein-modifying reagents.
Introduction to this compound
This compound is a polyfunctional aromatic ester characterized by a highly reactive bromoacetyl group.[1] This functional group acts as a potent electrophile, enabling efficient nucleophilic substitution reactions, primarily with thiol groups found in cysteine residues of proteins.[1] This reactivity profile distinguishes it from many classical alkylating agents used in chemotherapy, which predominantly target DNA. Its mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification.[1] This property makes it a valuable tool in chemical biology for probing protein function and as a potential pharmacological agent. The acetoxy groups on the molecule enhance its solubility in common organic solvents, facilitating its use in various experimental settings.[1]
Comparison with Other Alkylating Agents
Alkylating agents can be broadly categorized based on their primary biological targets: DNA or proteins. This fundamental difference dictates their cellular effects and applications.
Mechanism of Action: Protein vs. DNA Alkylation
This compound and similar α-haloacetyl compounds are primarily protein alkylating agents . They react with nucleophilic amino acid residues, with a strong preference for the thiol group of cysteine. This covalent modification can alter protein structure, inhibit enzymatic activity, or disrupt protein-protein interactions.
In contrast, traditional anticancer alkylating agents such as nitrogen mustards (e.g., cyclophosphamide, melphalan, chlorambucil) , nitrosoureas , and alkyl sulfonates (e.g., busulfan) are predominantly DNA alkylating agents .[2] They work by covalently attaching an alkyl group to DNA bases, most commonly the N7 position of guanine.[2] This can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately inducing cell death (apoptosis).[2]
Reactivity and Selectivity
The reactivity of α-haloacetyl compounds is influenced by the halogen atom, with the order being I > Br > Cl. Therefore, bromoacetyl groups, as found in this compound, are more reactive than their chloroacetyl counterparts.[1] While the primary target is cysteine, off-target reactions with other nucleophilic residues (such as lysine, histidine, and the N-terminus of proteins) can occur, particularly at higher concentrations or pH.
For DNA alkylating agents, their reactivity and selectivity are governed by their chemical structure, which influences their ability to cross cell membranes and access the nucleus. Their clinical efficacy is often limited by a narrow therapeutic window and the development of drug resistance.
Quantitative Comparison of Cytotoxicity
| Alkylating Agent | Target | Cell Line | IC50 (µM) | Reference |
| Brominated Acetophenone Derivative (5c) | Protein (presumed) | MCF7 (Breast) | < 10 µg/mL | [3] |
| Brominated Acetophenone Derivative (5c) | Protein (presumed) | A549 (Lung) | 11.80 µg/mL | [3] |
| Brominated Acetophenone Derivative (5c) | Protein (presumed) | Caco2 (Colorectal) | 18.40 µg/mL | [3] |
| Brominated Acetophenone Derivative (5c) | Protein (presumed) | PC3 (Prostate) | < 10 µg/mL | [3] |
| Cisplatin | DNA | A549 (Lung) | ~7.5 | |
| Carmustine (BCNU) | DNA | U87 MG (Glioblastoma) | 54.4 | |
| Temozolomide (TMZ) | DNA | U87 MG (Glioblastoma) | 748.3 | |
| Iodoacetamide | Protein | Not reported | Not reported | |
| Chloroacetamide | Protein | Not reported | Not reported |
Experimental Protocols
General Protocol for In-solution Protein Alkylation with a Bromoacetyl Compound
This protocol is adapted from standard procedures for protein alkylation in proteomics and can be applied to this compound.
1. Protein Solubilization and Reduction:
-
Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
2. Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of the bromoacetyl compound (e.g., this compound in a compatible organic solvent like DMSO) to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 1 hour.
3. Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM or another thiol-containing reagent like L-cysteine.
-
Incubate for 15 minutes at room temperature.
4. Sample Preparation for Downstream Analysis:
-
The alkylated protein sample can then be prepared for downstream applications such as SDS-PAGE, mass spectrometry, or activity assays. This may involve buffer exchange, precipitation, or enzymatic digestion.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the alkylating agent in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Measurement:
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizing Cellular Consequences
The distinct mechanisms of protein- and DNA-alkylating agents trigger different cellular signaling pathways.
Caption: Cellular response to protein alkylation by a bromoacetyl compound.
Caption: Cellular response to DNA alkylation by traditional chemotherapeutics.
Conclusion
This compound is a valuable research tool for the targeted alkylation of proteins, particularly at cysteine residues. Its mechanism of action is fundamentally different from that of traditional DNA-damaging alkylating agents used in cancer therapy. This distinction makes it more suitable for applications in proteomics, enzyme inhibition studies, and the development of covalent inhibitors for specific protein targets. While direct comparative data on its biological activity is limited, its high reactivity suggests it could be a potent modulator of protein function. Further research is needed to fully characterize its cellular effects and therapeutic potential in comparison to other alkylating agents.
References
Unveiling Protein Interactions: A Guide to Validation of Protein Crosslinking using Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to unraveling cellular signaling, disease mechanisms, and discovering novel therapeutic targets. Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing a molecular snapshot of protein complexes in their native state. This guide offers an objective comparison of common tools and methodologies in XL-MS, supported by experimental data, to empower researchers in this dynamic field.
Crosslinking mass spectrometry is a sophisticated technique that provides low-resolution structural information by identifying amino acids in close proximity within a protein or between interacting proteins.[1][2] This is achieved by covalently linking proteins using chemical crosslinkers, followed by enzymatic digestion and mass spectrometric analysis to identify the crosslinked peptides.[3] The resulting distance constraints are invaluable for validating protein structures, modeling protein complexes, and mapping protein-protein interaction interfaces.[1][3]
The Crosslinking Chemistry: A Comparative Overview of Reagents
The selection of a crosslinking reagent is a critical first step that defines the scope of an XL-MS experiment. Key considerations include the reactivity of the functional groups, the length of the spacer arm, and whether the linker is cleavable by mass spectrometry, which can simplify data analysis.[4][5]
| Crosslinking Reagent | Target Residue(s) | Spacer Arm Length (Å) | MS-Cleavable? | Key Characteristics |
| BS3 (Bis(sulfosuccinimidyl)suberate) | Primary amines (Lysine, N-terminus) | 11.4 | No | A water-soluble, non-cleavable reagent widely used for general protein interaction studies.[4][6] |
| DSS (Disuccinimidyl suberate) | Primary amines (Lysine, N-terminus) | 11.4 | No | The membrane-permeable counterpart to BS3, making it suitable for in vivo crosslinking experiments.[7] |
| DSBU (Disuccinimidyl dibutyric urea) | Primary amines (Lysine, N-terminus) | 12.5 | Yes (by CID) | An MS-cleavable crosslinker that fragments in the mass spectrometer, simplifying the identification of crosslinked peptides.[4][6][8] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyls and primary amines | 0 | No | A "zero-length" crosslinker that directly couples carboxyl and amine groups, ideal for identifying direct interactions.[7] |
| Photo-reactive crosslinkers | Various (e.g., any C-H bond) | Variable | No | Activated by UV light, these linkers can capture interactions with less specific residue requirements.[7] |
The Analytical Engine: A Comparison of XL-MS Data Analysis Software
The computational analysis of XL-MS data is complex due to the presence of different types of crosslinked species (inter-protein, intra-protein, and loop-links).[9] Several software packages have been developed to tackle this challenge, each with its own strengths and weaknesses.
| Software | Key Features | Strengths | Considerations |
| MeroX | User-friendly interface, visualization of MS/MS spectra.[2][6] | Shortest processing time in a comparative study, supports non-cleavable crosslinkers.[2][6] | May identify fewer interactions compared to other software. |
| MaxLynx | Integrated into the MaxQuant environment.[2][6] | Part of a widely used quantitative proteomics platform.[10] | Longest processing time, graphical user interface for verification of interactions is limited.[2][6] |
| XiSEARCH | High number of identified interactions.[2][6] | Demonstrated to yield the most interactions in a comparative study.[2][6] | May have high system requirements and failed to analyze non-cleavable crosslinker data in one study.[2][6] |
| pLink | Compatible with multiple crosslinkers, robust false discovery rate (FDR) estimation.[11] | A reliable tool for protein structure and interaction studies.[11] | |
| XlinkX for Proteome Discoverer | User-friendly interface, advanced FDR control, visualization options.[12] | Supports any user-definable cleavable or non-cleavable linker.[12] | Requires Thermo Fisher's Proteome Discoverer software. |
Experimental Workflow: From Crosslinking to Data Analysis
A typical XL-MS experiment follows a multi-step workflow, from sample preparation to data interpretation. The following provides a generalized protocol, with specific steps adaptable for in vivo or quantitative studies.
Diagram: General XL-MS Experimental Workflow
Caption: A generalized workflow for a protein crosslinking mass spectrometry experiment.
Detailed Experimental Protocol
-
In Vitro or In Vivo Crosslinking:
-
In Vitro: Purified protein complexes are incubated with the chosen crosslinking reagent (e.g., BS3 or DSBU) at a specific molar ratio and for a defined time at room temperature.[2] The reaction is then quenched.
-
In Vivo: For intracellular interactions, a membrane-permeable crosslinker like DSS is added to cultured cells.[13][14] The cells are then lysed.
-
-
Protein Digestion: The crosslinked protein mixture is denatured, reduced, and alkylated. Subsequently, a protease, most commonly trypsin, is added to digest the proteins into peptides.[13][14]
-
Enrichment of Crosslinked Peptides: Crosslinked peptides are often low in abundance compared to linear peptides.[15] Therefore, an enrichment step, such as size exclusion chromatography or strong cation exchange chromatography, is often employed to isolate the larger, more highly charged crosslinked peptides.[7]
-
LC-MS/MS Analysis: The enriched peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[3] The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to obtain sequence information.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using specialized XL-MS software (e.g., MeroX, XiSEARCH, pLink).[2][6][11] The software identifies the pairs of amino acids that have been crosslinked.
-
Validation and Interpretation: The identified crosslinks are validated to ensure a low false discovery rate (FDR).[8] This can be achieved using target-decoy database searches.[13] The validated distance restraints can then be used to model the three-dimensional structure of the protein complex or to validate existing structural models.[1]
Quantitative Crosslinking Mass Spectrometry (QXL-MS)
To study the dynamics of protein interactions and conformational changes, quantitative XL-MS (QXL-MS) approaches can be employed.[10][16] This can be achieved through:
-
Isotope-labeled crosslinkers: Using "light" and "heavy" versions of a crosslinker to compare different states of a protein complex.[3][17]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are grown in media containing "light" or "heavy" amino acids before crosslinking.[18]
-
Label-free quantification (LFQ): The signal intensities of crosslinked peptides are directly compared across different experimental conditions.[5]
Case Study: Elucidating a Signaling Pathway
XL-MS can be instrumental in mapping the interactions within a signaling pathway. For instance, in a hypothetical pathway where a ligand binding to a receptor (Receptor A) triggers the recruitment and activation of a downstream kinase cascade (Kinase B and Kinase C), XL-MS can be used to validate these interactions.
Diagram: Hypothetical Signaling Pathway Validated by XL-MS
References
- 1. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ProXL (Protein Cross-Linking Database): A Platform for Analysis, Visualization, and Sharing of Protein Cross-Linking Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 13. iscrm.uw.edu [iscrm.uw.edu]
- 14. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate vs. 2-Acetoxy-5-(2-chloroacetyl)benzyl acetate
A comprehensive comparison for researchers in drug development and chemical biology.
In the landscape of covalent inhibitors and chemical probes, the reactivity of the electrophilic warhead is a paramount determinant of efficacy and selectivity. Among the arsenal of reactive groups, α-haloacetyls are frequently employed for their ability to form stable covalent bonds with nucleophilic residues on biomolecules. This guide provides an objective, data-supported comparison of the reactivity of two prominent α-haloacetyl compounds: 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate and 2-Acetoxy-5-(2-chloroacetyl)benzyl acetate.
At the heart of their chemical behavior lies the nucleophilic substitution reaction, where a nucleophile attacks the electrophilic carbon adjacent to the carbonyl group, leading to the displacement of the halide. The fundamental difference in reactivity between the bromoacetyl and chloroacetyl derivatives stems from the intrinsic properties of bromine and chlorine as leaving groups.
The Decisive Factor: Leaving Group Ability
The rate of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, typically a weak base. When comparing the halides, bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that bromide is a weaker conjugate base than chloride. The larger atomic radius and greater polarizability of bromide also contribute to its enhanced stability in solution after departing.[1]
This principle dictates that this compound will generally exhibit greater reactivity towards nucleophiles compared to its chloroacetyl counterpart.[1]
Caption: Logical relationship between leaving group ability and chemical reactivity.
Quantitative Reactivity Comparison
| Haloacetamide Derivative | Nucleophile | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Rate |
| Bromoacetamide derivative | Thiol-containing peptide | 7.5 - 9.0 | 25 | ~0.6 - 10 | Significantly Faster |
| Chloroacetamide derivative | Cysteine | 7.0 | 25 | ~0.027 | 1 |
This data is representative of the general reactivity trend and is based on analogous compounds. Actual rates will vary depending on the specific substrates and reaction conditions.[1][2]
The data clearly indicates that bromoacetamides are significantly more reactive than their chloroacetamide counterparts, which is consistent with bromide being a superior leaving group.[2]
Experimental Protocol: Comparative Kinetic Analysis via ¹H NMR Spectroscopy
To empirically determine the relative reactivity of this compound and 2-Acetoxy-5-(2-chloroacetyl)benzyl acetate, a kinetic study can be performed by monitoring the reaction progress with a model nucleophile using proton nuclear magnetic resonance (¹H NMR) spectroscopy.
Objective: To determine the relative rates of reaction of the bromoacetyl and chloroacetyl compounds with a nucleophile (e.g., aniline) by tracking the disappearance of starting material and the appearance of product over time.
Materials:
-
This compound
-
2-Acetoxy-5-(2-chloroacetyl)benzyl acetate
-
Aniline (or other suitable nucleophile)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Caption: Workflow for comparative kinetic analysis by NMR spectroscopy.
Procedure:
-
Sample Preparation: In two separate NMR tubes, prepare solutions of known concentration of the bromoacetyl and chloroacetyl compounds, respectively, in the chosen deuterated solvent. Add a known amount of the internal standard to each tube.
-
Initial NMR Spectrum: Acquire a ¹H NMR spectrum for each sample before the addition of the nucleophile. This will serve as the time-zero reference.
-
Reaction Initiation: To each NMR tube, add a known, equimolar amount of the nucleophile (e.g., aniline). Start a timer immediately upon addition and mix the contents thoroughly.
-
Time-course NMR Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate, with more frequent measurements at the beginning of the reaction.
-
Data Analysis: For each spectrum, integrate the signals corresponding to a characteristic proton on the starting material and a characteristic proton on the product. Normalize these integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.
-
Rate Determination: Plot the concentration of the starting material versus time for both reactions. The initial rate of each reaction can be determined from the slope of this curve at the beginning of the reaction. For a more detailed analysis, the data can be fitted to the appropriate rate law to determine the rate constants.
Expected Outcome: The reaction involving this compound is expected to proceed at a significantly faster rate than the reaction with 2-Acetoxy-5-(2-chloroacetyl)benzyl acetate, as evidenced by a more rapid decrease in the starting material's NMR signal and a faster increase in the product's signal.
Conclusion for the Bench Scientist
For researchers and drug development professionals, this has important practical implications:
-
For reactions requiring milder conditions or for use with less potent nucleophiles, the bromoacetyl derivative is the reagent of choice.
-
When a slower, more controlled reaction is desired, or to potentially improve selectivity with multifunctional nucleophiles, the chloroacetyl derivative may be more suitable.
The choice between these two reagents should be guided by the specific requirements of the synthetic route or biological application, with a clear understanding of the trade-offs between reactivity and selectivity. The provided experimental protocol offers a robust framework for quantifying these reactivity differences within a specific experimental context.
References
alternative methods for identifying protein-protein interactions
A Guide to Alternative Methods for Identifying Protein-Protein Interactions
For researchers, scientists, and drug development professionals, understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular pathways and identifying novel therapeutic targets. While traditional methods like yeast two-hybrid (Y2H) have been instrumental, a variety of alternative techniques offer distinct advantages in sensitivity, specificity, and the ability to study interactions in more physiologically relevant contexts. This guide provides a detailed comparison of four powerful methods for PPI analysis: Co-Immunoprecipitation (Co-IP), Bioluminescence Resonance Energy Transfer (BRET), Surface Plasmon Resonance (SPR), and Proximity Ligation Assay (PLA).
Comparative Analysis of PPI Detection Methods
The choice of a suitable method for studying protein-protein interactions depends on various factors, including the nature of the interaction, the experimental system, and the specific research question. The following table summarizes the key characteristics of four widely used techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | Bioluminescence Resonance Energy Transfer (BRET) | Surface Plasmon Resonance (SPR) | Proximity Ligation Assay (PLA) |
| Principle | Affinity purification of a bait protein and its binding partners using a specific antibody.[1] | Non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins.[2][3] | Detection of changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[4][5] | In situ detection of close proximity between two proteins using antibody-DNA conjugates, ligation, and rolling circle amplification.[6][7] |
| Interaction Type | Primarily stable interactions within complexes; can detect transient interactions with crosslinking.[8] | Dynamic and transient interactions in real-time.[3][9] | Real-time kinetic analysis of binding and dissociation.[4][5] | In situ detection of interactions at a specific moment in time.[6][10] |
| Environment | In vitro (from cell lysates).[1] | In vivo (in living cells).[2][3] | In vitro (label-free).[4][5] | In situ (in fixed cells or tissues).[6][10] |
| Throughput | Low to medium. | High-throughput screening possible. | Medium to high, depending on the instrument. | Medium to high, suitable for imaging-based screening. |
| Sensitivity | Moderate, dependent on antibody affinity and protein abundance.[11] | High, detects interactions at endogenous expression levels.[12] | Very high, can detect weak interactions.[13] | Very high, single-molecule detection.[10] |
| Quantitative | Semi-quantitative.[6] | Quantitative, provides a ratiometric output.[2][12] | Quantitative, provides kinetic (kon, koff) and affinity (KD) constants.[4][5] | Semi-quantitative, based on the number of fluorescent spots.[6] |
| Proximity Range | N/A (captures entire complexes). | < 10 nm.[2][3] | N/A (surface-based). | < 40 nm.[6][7] |
| Advantages | Identifies interactions in a near-native context; can discover novel binding partners.[1][11] | Real-time monitoring in living cells; no photobleaching or phototoxicity.[3][9] | Label-free; provides detailed kinetic information.[4][13] | High sensitivity and specificity; provides spatial information on interaction location.[6][10] |
| Disadvantages | Risk of false positives from non-specific binding; may miss transient or weak interactions; antibody-dependent.[11][14] | Requires genetic fusion of tags, which may affect protein function; potential for steric hindrance. | Requires purified proteins; immobilization of one partner may alter its conformation.[4] | Requires specific primary antibodies from different species; fixation can introduce artifacts; not for live-cell imaging.[7][10] |
Experimental Protocols and Workflows
Co-Immunoprecipitation (Co-IP)
Co-IP is a cornerstone technique for identifying physiologically relevant protein-protein interactions from cell lysates.[15]
Co-Immunoprecipitation Workflow
-
Cell Lysis : Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer with low salt concentration) containing protease and phosphatase inhibitors to maintain protein integrity.[16][17]
-
Pre-clearing (Optional) : To minimize non-specific binding, incubate the cell lysate with protein A/G-coupled beads for about an hour at 4°C.[16] Pellet the beads by centrifugation and collect the supernatant.
-
Antibody Incubation : Add the primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.[1][16]
-
Immunoprecipitation : Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the immune complexes.
-
Washing : Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.[16][18]
-
Elution : Elute the bait protein and its interacting partners from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analysis : Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein or by mass spectrometry to identify novel interaction partners.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for monitoring protein-protein interactions in real-time within living cells.[2][12]
BRET Experimental Workflow
-
Plasmid Construction : Create expression vectors where one protein of interest is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and the other is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[2][3]
-
Cell Culture and Transfection : Seed cells (e.g., HEK293) in a multi-well plate.[12] Co-transfect the cells with the donor and acceptor plasmids. A typical donor-to-acceptor plasmid ratio to start with is 1:3 to 1:5.[12]
-
Protein Expression : Allow the cells to incubate for 24-48 hours to ensure adequate expression of the fusion proteins.
-
Assay Preparation : Wash the cells with PBS and resuspend them in an appropriate assay buffer.
-
BRET Measurement : Add the luciferase substrate (e.g., coelenterazine h) to the cell suspension.[12] Immediately measure the luminescence at two wavelengths simultaneously using a luminometer: one for the donor emission (e.g., ~475 nm for Rluc) and one for the acceptor emission (e.g., ~530 nm for YFP).[2][12]
-
Data Analysis : Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio compared to control conditions (e.g., cells expressing only the donor with an unfused acceptor) indicates protein-protein interaction.[2][12]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that provides real-time, quantitative data on the kinetics of protein-protein interactions.[4][5]
Surface Plasmon Resonance Workflow
-
Ligand Immobilization : Covalently attach the purified "ligand" protein to the surface of a sensor chip (e.g., a CM5 chip with a dextran matrix) using amine coupling chemistry.[4][19]
-
Analyte Preparation : Prepare a series of dilutions of the purified "analyte" protein in a suitable running buffer.[5]
-
Binding Analysis :
-
Association : Inject the analyte solution over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[4][5]
-
Dissociation : After the association phase, inject the running buffer over the chip to monitor the dissociation of the analyte from the ligand.[19]
-
-
Regeneration : Inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the ligand, preparing the surface for the next injection cycle.[19]
-
Data Analysis : The resulting sensorgram (a plot of RU versus time) is fitted to various binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[19]
Proximity Ligation Assay (PLA)
PLA is a highly sensitive and specific method for visualizing protein-protein interactions within fixed cells or tissues.[6][20]
Proximity Ligation Assay Workflow
-
Sample Preparation : Fix cells or tissue sections with a crosslinking agent like paraformaldehyde, and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.[7]
-
Primary Antibody Incubation : Incubate the sample with two primary antibodies raised in different species (e.g., mouse and rabbit) that recognize the two proteins of interest.[6][7]
-
PLA Probe Incubation : Add the PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides (PLUS and MINUS). These probes bind to their respective primary antibodies.[6][20]
-
Ligation : If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are brought near each other. A connector oligonucleotide is added, and a ligase joins the ends to form a circular DNA molecule.[6][10]
-
Amplification : The circular DNA molecule serves as a template for rolling circle amplification (RCA) by a DNA polymerase, generating a long DNA product with hundreds of copies of the original sequence.[6][10]
-
Detection : Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.[6]
-
Visualization : The resulting bright fluorescent spots, each representing a single PPI event, are visualized and quantified using a fluorescence microscope.[6]
Application in Signaling Pathways: The MAPK/ERK Pathway
Understanding the intricate network of interactions within signaling pathways is crucial for drug development. The MAPK/ERK pathway, a key regulator of cell proliferation, differentiation, and survival, is an excellent example where PPIs are central.
MAPK/ERK Signaling Pathway
-
Interaction 1 (RTK-GRB2) : The binding of a growth factor to its Receptor Tyrosine Kinase (RTK) leads to the recruitment of the adaptor protein GRB2. This interaction can be quantified in vitro using SPR to determine binding kinetics or validated in cell lysates using Co-IP .
-
Interaction 2 (GRB2-SOS) : GRB2 then recruits the guanine nucleotide exchange factor SOS. The proximity of these two proteins in specific cellular compartments can be visualized with high sensitivity using PLA . Alternatively, the dynamics of this interaction in living cells could be monitored using BRET .
-
Interaction 3 (RAS-RAF) : Activated RAS binds to and activates RAF kinase. The real-time engagement of RAS and RAF upon growth factor stimulation can be effectively studied in living cells using BRET .
By employing a combination of these advanced techniques, researchers can build a comprehensive and dynamic map of the protein-protein interactions that govern critical cellular processes, paving the way for the development of targeted therapeutics.
References
- 1. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 2. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. clyte.tech [clyte.tech]
- 7. bio-protocol.org [bio-protocol.org]
- 8. タンパク質間相互作用の解析に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. nuvucameras.com [nuvucameras.com]
- 10. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Advantages and Disadvantages of Pull-Down and MS in Fusion Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 16. assaygenie.com [assaygenie.com]
- 17. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Unraveling Protein Architectures: A Guide to Analyzing Cross-Linked Peptides for Protein Complex Topology
For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structures of protein complexes is paramount to deciphering cellular function and designing targeted therapeutics. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for mapping the topology of these molecular machines. This guide provides a comparative analysis of key software tools for processing XL-MS data, alongside detailed experimental protocols to aid in the confident identification of protein-protein interactions.
Cross-linking mass spectrometry is a structural proteomics technique that provides distance restraints between amino acid residues within a protein or between interacting proteins.[1] The general workflow involves covalently linking spatially proximate amino acids using a chemical cross-linker, followed by enzymatic digestion of the protein complex. The resulting mixture of linear and cross-linked peptides is then analyzed by high-resolution mass spectrometry to identify the linked residues, thereby revealing the architecture of the protein assembly.[1][2]
Comparing the Tools of the Trade: A Software Showdown for XL-MS Data Analysis
The computational analysis of complex XL-MS data is a critical bottleneck in the workflow. A variety of software tools have been developed to identify cross-linked peptides from mass spectrometry data, each with its own set of algorithms and features. Here, we compare three commonly used software packages: MeroX, MaxLynx, and XiSEARCH, based on their performance in identifying protein interactions.
A key distinction in XL-MS experimental design is the use of either non-cleavable or MS-cleavable cross-linkers. Non-cleavable cross-linkers remain intact during mass spectrometric analysis, while MS-cleavable linkers can be fragmented, simplifying the identification of the constituent peptides.[3] The choice of cross-linker can influence the performance of the data analysis software.
| Software | Cross-Linker Type | Number of Identified Interactions (DSBU-linked sample) | Processing Time | Key Strengths |
| MeroX | MS-cleavable | Not explicitly stated in the comparative study, but analysis of BS3 (non-cleavable) data was uniquely completed by MeroX.[4] | < 1 minute[1] | User-friendly interface with visualization of MS/MS spectra for verification.[1][4] |
| MaxLynx | Both | 57 / 436[1] | ~50 minutes[1] | High number of identified cross-linked-peptide-to-spectrum matches (CSMs) at a 1% FDR for non-cleavable cross-linker data.[5] |
| XiSEARCH | Both | 311 / 436[1] | ~40 minutes[1] | Highest number of identified interactions in the comparative study.[1] |
Table 1. Comparison of XL-MS Data Analysis Software. Data is based on a study of a bacterial membrane protein complex cross-linked with the MS-cleavable cross-linker DSBU and the non-cleavable cross-linker BS3.[1][4]
Visualizing the Path to Discovery: XL-MS Workflows
To better understand the process of analyzing cross-linked peptides, the following diagrams illustrate the key experimental and computational steps.
Caption: A generalized experimental workflow for cross-linking mass spectrometry.
Caption: A logical workflow for the computational analysis of XL-MS data.
In the Lab: Detailed Experimental Protocols
The success of an XL-MS experiment hinges on meticulous execution of the experimental protocol. Below are detailed methodologies for in vivo cross-linking using the MS-cleavable reagent disuccinimidyl sulfoxide (DSSO) and in vitro cross-linking with the non-cleavable reagent bis(sulfosuccinimidyl)suberate (BS3).
In Vivo Cross-Linking with DSSO
This protocol is adapted from a study on native protein complexes in live human cells.[6]
1. Cell Culture and Cross-Linking:
-
Culture human HEK293T cells in DMEM supplemented with 10% (v/v) fetal bovine serum, penicillin, and streptomycin.
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS at a concentration of 1x10^7 cells/mL.
-
Add DSSO (dissolved in DMSO) to a final concentration of 1-3 mM.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.
2. Protein Extraction and Digestion:
-
Lyse the cells and extract the protein of interest or subcellular fraction (e.g., chromatin).
-
Denature the proteins in 8 M urea, reduce with 10 mM DTT, and alkylate with 55 mM iodoacetamide.
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Digest the proteins with an appropriate protease (e.g., trypsin) overnight at 37°C.
3. Enrichment and Mass Spectrometry:
-
Enrich for cross-linked peptides using size-exclusion chromatography or other affinity-based methods.
-
Analyze the enriched peptides by LC-MS/MS on a high-resolution mass spectrometer.
In Vitro Cross-Linking with BS3
This protocol is a general guideline for cross-linking purified protein complexes.[7][8][9]
1. Sample Preparation:
-
Ensure the purified protein complex is in a buffer free of primary amines (e.g., Tris). A suitable buffer is 20 mM HEPES-KOH, 150 mM NaCl, pH 7.5.
-
The protein concentration should be in the range of 0.1-1 mg/mL.
2. Cross-Linking Reaction:
-
Prepare a fresh stock solution of BS3 in an amine-free buffer (e.g., PBS or HEPES).[7]
-
Add BS3 to the protein sample to a final concentration of 0.5-5 mM.[9] The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.[8]
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[8] Incubate for 15 minutes.
3. Sample Processing for Mass Spectrometry:
-
Separate the cross-linked products by SDS-PAGE.
-
Excise the bands corresponding to the cross-linked complex.
-
Perform in-gel digestion:
-
Destain the gel pieces.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight.
-
-
Extract the peptides from the gel.
4. LC-MS/MS Analysis:
-
Analyze the extracted peptides by LC-MS/MS using a high-resolution mass spectrometer.
Conclusion
The analysis of cross-linked peptides is a powerful approach for elucidating the topology of protein complexes. The choice of experimental strategy, particularly the cross-linking reagent, and the data analysis software are critical for obtaining high-confidence results. While XiSEARCH may provide the highest number of identifications, MeroX offers a user-friendly and rapid analysis platform.[1][5] The detailed protocols provided in this guide serve as a starting point for researchers to design and implement their own XL-MS experiments, ultimately contributing to a deeper understanding of the complex machinery of the cell.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 8. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to Amine-Reactive Crosslinkers for Protein Studies
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking agent is a critical juncture in the study of protein-protein interactions, the stabilization of protein complexes, and the development of bioconjugates. This guide provides an objective comparison of commonly used amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for your research needs.
Amine-reactive crosslinkers are reagents that form covalent bonds with primary amines (-NH2), which are readily available on the N-terminus of polypeptide chains and the side chains of lysine residues.[1][2] This reactivity makes them invaluable tools for a multitude of applications in proteomics and drug development.[1][3] The choice of crosslinker can significantly impact the outcome of an experiment, influencing factors such as reaction efficiency, the stability of the resulting conjugate, and the preservation of protein function.[4][5]
Comparative Analysis of Common Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is contingent on the specific application. Key considerations include the desired spacer arm length, whether the crosslinker needs to be cleavable for downstream analysis, and its solubility properties for intra- or extracellular targeting.[6] The following tables summarize the key characteristics of various classes of amine-reactive crosslinkers.
Table 1: General Properties of Amine-Reactive Crosslinkers
| Crosslinker Type | Reactive Group | Optimal pH Range | Bond Stability | Byproducts | Cleavable Options | Spacer Arm |
| NHS Esters | N-hydroxysuccinimide ester | 7.2 - 8.5[7] | Very stable[7] | N-hydroxysuccinimide | Yes | Variable |
| Imidoesters | Imidoester | 8.0 - 10.0[7] | Less stable than amides[7] | Isourea | Yes | Variable |
| Aldehydes | Aldehyde | ~7.0 (Schiff base formation), followed by reduction | Stable | Water | No | Variable |
| Carbodiimides | Carbodiimide (activates carboxyls to react with amines) | 4.5 - 6.0 (for carboxyl activation)[7] | Very stable[7] | Isourea (water-soluble) | No (zero-length)[7] | None (zero-length)[7] |
Table 2: Hydrolytic Half-life of NHS Esters
| Reactive Group | pH | Temperature (°C) | Half-life |
| NHS Ester | 7.0 | 0 | 4 - 5 hours[7] |
| 8.6 | 4 | 10 minutes[7] | |
| 7.0 | N/A | ~7 hours[7] | |
| 9.0 | N/A | Minutes[7] |
Table 3: Comparison of Common Bifunctional Crosslinkers
| Crosslinker | Type | Spacer Arm Length (Å) | Key Features |
| DSS (Disuccinimidyl suberate) | Homobifunctional | 11.4 | Membrane permeable, commonly used for intracellular crosslinking.[7] |
| BS³ (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | 11.4 | Water-soluble, membrane-impermeable, ideal for cell surface crosslinking.[7] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | 8.3 | Amine- and sulfhydryl-reactive, widely used for creating antibody-drug conjugates.[7] |
| SDA (Succinimidyl 4,4'-azipentanoate) | Heterobifunctional | 13.5 | Amine- and photoreactive, allows for capturing interactions upon UV activation.[7] |
Experimental Protocols
The following are generalized protocols for common applications of amine-reactive crosslinkers. It is important to note that optimal conditions, such as reagent concentrations and incubation times, should be determined empirically for each specific system.[6][7]
Protocol 1: General Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS or BS³)
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[6]
-
Homobifunctional NHS ester crosslinker (e.g., DSS for intracellular or BS³ for cell surface).[7]
-
Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS).[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[6]
-
SDS-PAGE reagents and equipment.[7]
Procedure:
-
Prepare Protein Solution: Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.[6] The protein concentration should ideally be 1-5 mg/mL.[7]
-
Prepare Crosslinker: Immediately before use, prepare a stock solution of the crosslinker. For water-insoluble crosslinkers like DSS, dissolve in anhydrous DMSO or DMF. For water-soluble crosslinkers like BS³, dissolve in the reaction buffer.[6][8]
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.[4][5] The final concentration of the crosslinker is typically in the range of 0.25-5 mM.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5] Incubate for 15 minutes at room temperature to allow the primary amines in the quenching solution to react with any excess NHS esters.[5]
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, which indicates successful crosslinking.[9] Further analysis can be performed by Western blotting or mass spectrometry.[9]
Protocol 2: Protein Immobilization on a Surface
Materials:
-
Amine-reactive surface (e.g., NHS-ester coated plate).[6]
-
Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).[6]
-
Blocking buffer (e.g., 1 M ethanolamine or 100 mM glycine).[6]
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
Procedure:
-
Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Washing: Wash the surface several times with the wash buffer to remove unbound protein.[6]
-
Blocking: Add the blocking buffer and incubate for 30-60 minutes at room temperature to quench any unreacted amine-reactive groups on the surface.[6]
-
Final Wash: Wash the surface again with the wash buffer. The surface is now ready for downstream applications.[6]
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the classification of crosslinkers.
Caption: General workflow for protein crosslinking.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
A Guide to Refining Protein Structures with Cross-Linking Data: A Comparative Look at Computational Modeling Approaches
For researchers, scientists, and drug development professionals, achieving high-resolution protein structures is paramount. Integrating experimental data from cross-linking mass spectrometry (XL-MS) with computational modeling has emerged as a powerful strategy to refine protein structures and elucidate the architecture of protein complexes. This guide provides a comparative overview of leading computational tools, their performance, and the experimental protocols that underpin this integrative approach.
Cross-linking mass spectrometry provides distance restraints that are invaluable for modeling, helping to reduce the conformational search space and improve the accuracy of predicted structures.[1] This guide focuses on three prominent computational modeling tools that utilize cross-linking data: HADDOCK, Rosetta, and the deep-learning-based AlphaLink.
Performance Comparison of Modeling Software
It is important to note that the performance of each tool can be highly dependent on the specific protein system, the quality and density of the cross-linking data, and the parameters used in the modeling process.
| Software | Key Strengths | Performance Highlights | Primary Application |
| HADDOCK | Information-driven docking, user-friendly web server, supports a wide range of experimental restraints.[5][6][7] | The use of cross-links as distance restraints, supplemented by center-of-mass restraints, ensures more compact and accurate solutions.[8] A study showed that for 25 protein-protein complexes, HADDOCK-generated models that were stable in molecular dynamics simulations had a higher fraction of native contacts.[9][10] | Protein-protein and protein-nucleic acid docking. |
| Rosetta | Highly versatile with protocols for comparative modeling, de novo modeling, and protein-protein docking.[11][12] | A single inter-protein cross-link can reduce the RMSD of a docking prediction by an average of 5.0 Å.[11][13][14] The integration of cross-link distance restraints into the scoring function penalizes models with distances above a certain threshold, leading to preferential sampling of native-like conformations.[11][12] | De novo structure prediction, comparative modeling, and docking. |
| AlphaLink | Integrates experimental distance restraints directly into the AlphaFold2 deep learning architecture, significantly improving model accuracy for challenging targets.[1][15][16] | For challenging protein complexes from the CASP15 competition, integrating simulated cross-linking data improved the average DockQ score from 0.14 (AlphaFold-Multimer) to 0.48 (AlphaLink).[17] For a set of 135 dimeric protein-protein interactions with real DSSO cross-linking data, AlphaLink increased the median model confidence from 0.42 to 0.6 compared to AlphaFold.[18] | High-accuracy structure prediction of single proteins and complexes, especially for targets with sparse evolutionary information. |
Experimental Protocols: From Cross-Linking to Model Refinement
The quality of the final protein structure model is intrinsically linked to the quality of the experimental data and the rigor of the computational workflow. Below are detailed methodologies for a typical XL-MS experiment and the subsequent computational modeling steps for HADDOCK, Rosetta, and AlphaLink.
Cross-Linking Mass Spectrometry (XL-MS) Protocol with DSSO
Disuccinimidyl sulfoxide (DSSO) is a widely used MS-cleavable cross-linker that provides valuable distance restraints for structural modeling.[1][7][19]
-
Protein Preparation and Cross-Linking:
-
Purify the protein or protein complex of interest to a high degree.
-
Buffer exchange the protein into a cross-linking compatible buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Add the DSSO cross-linker to the protein sample at a specific molar ratio (e.g., 50-fold molar excess) and incubate for a defined period (e.g., 30 minutes at room temperature).
-
Quench the cross-linking reaction by adding a quenching buffer (e.g., 50 mM ammonium bicarbonate).
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the cross-linked protein sample.
-
Digest the protein into peptides using a protease such as trypsin.
-
Enrich for cross-linked peptides using techniques like size-exclusion chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).
-
Employ a data-dependent acquisition method with stepped collision energy to facilitate the identification of cross-linked peptides.[20]
-
-
Data Analysis:
-
Use specialized software such as MeroX, MaxLynx, or XiSEARCH to identify the cross-linked peptide pairs from the raw MS data.[9]
-
Computational Modeling Workflows
HADDOCK (High Ambiguity Driven protein-protein DOCKing) is an information-driven approach that uses experimental data to guide the docking process.[5][8]
-
Input Preparation:
-
Prepare PDB files for the individual protein components.
-
Create a distance restraint file from the identified cross-links, defining the upper and lower distance bounds based on the cross-linker's spacer arm length (e.g., 0 to 23 Å for DSSO).[21]
-
-
Docking Setup on the HADDOCK Web Server:
-
Define active residues (residues known to be at the interface) and passive residues (surface neighbors of active residues). If interface information is unknown, HADDOCK can sample all solvent-accessible residues.[21]
-
Upload the PDB files and the distance restraint file.
-
Set the docking parameters, including the number of structures to generate for each stage (it0, it1, and water refinement).
-
-
Analysis of Results:
-
The results are presented as clusters of similar structures.
-
Analyze the top-ranked clusters based on the HADDOCK score, which considers van der Waals energy, electrostatic energy, desolvation energy, and restraint violation energy.[5]
-
Evaluate the models based on their agreement with the experimental cross-links.
-
The Rosetta software suite provides a flexible framework for incorporating experimental data into various modeling protocols.[11][12]
-
Input Preparation:
-
Prepare PDB files of the starting protein structures.
-
Create a constraint file from the cross-linking data, specifying the two linked residues and the maximum allowed distance.
-
-
Modeling Protocol (Example: Protein-Protein Docking):
-
Model Selection and Refinement:
-
Filter the generated decoys based on their satisfaction of the cross-linking restraints and their Rosetta energy score.
-
Cluster the top-scoring models to identify the most populated and energetically favorable conformations.
-
Perform high-resolution refinement on the selected models.
-
AlphaLink integrates distance restraints directly into the AlphaFold2 neural network to improve structure prediction.[1][15][16]
-
Input Preparation:
-
Provide the amino acid sequence(s) of the protein or protein complex.
-
Prepare a list of cross-linked residue pairs.
-
-
Structure Prediction:
-
AlphaLink modifies the "pair representation" within the AlphaFold2 architecture to incorporate the cross-linking information as a bias.
-
The model is then trained or fine-tuned with this biased representation, guiding the prediction towards conformations that satisfy the experimental restraints.
-
-
Model Evaluation:
Visualizing Workflows and Relationships
To better understand the processes described, the following diagrams illustrate the key workflows.
Conclusion
The integration of cross-linking mass spectrometry data with computational modeling is a robust approach for refining protein structures and understanding protein complexes. HADDOCK and Rosetta represent powerful, established methods that effectively utilize sparse experimental data to guide modeling. The advent of deep learning, exemplified by AlphaLink, has demonstrated a remarkable ability to leverage these distance restraints to achieve high-accuracy models, even for challenging systems. The choice of software will depend on the specific research question, the nature of the available data, and the computational resources at hand. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can better navigate the exciting landscape of integrative structural biology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. New benchmark metrics for protein-protein docking methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More efficient screening of protein-protein complex model structures for reducing the number of candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DockQ: A Quality Measure for Protein-Protein Docking Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HADDOCK2.4 manual – Bonvin Lab [bonvinlab.org]
- 6. HADDOCK Web Server [rascar.science.uu.nl]
- 7. biorxiv.org [biorxiv.org]
- 8. HADDOCK2.4 tutorial for the use of MS crosslink data to guide docking – Bonvin Lab [bonvinlab.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Native or Non-Native Protein–Protein Docking Models? Molecular Dynamics to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Cross-Link Guided Molecular Modeling with ROSETTA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. b-ac.co.uk [b-ac.co.uk]
- 16. Protein structure prediction with in-cell photo-crosslinking mass spectrometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modelling protein complexes with crosslinking mass spectrometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. youtube.com [youtube.com]
Validating Protein Interaction Sites: A Comparative Guide to Cross-Linking Mass Spectrometry (XL-MS)
For researchers, scientists, and drug development professionals, confirming direct protein-protein interactions (PPIs) is a pivotal step in elucidating cellular signaling pathways, understanding disease mechanisms, and identifying novel drug targets. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful and versatile technique to not only identify interacting proteins but also to map their interaction interfaces by identifying spatially proximal amino acid residues.[1][2][3][4] This guide provides an objective comparison of common XL-MS strategies, supported by experimental data, to aid in the selection of the most appropriate methodology for your research needs.
The Principle of Chemical Cross-Linking
Chemical cross-linking utilizes bifunctional reagents to form covalent bonds between amino acid residues of interacting proteins that are in close proximity.[4][5] This process effectively "freezes" the interaction, enabling the subsequent isolation and identification of the protein complex.[4] The general workflow for an XL-MS experiment involves several key stages: cross-linking of the protein sample (either in vitro or in vivo), enzymatic digestion of the cross-linked proteins, enrichment of cross-linked peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides and their linkage sites.[1][2]
An illustrative workflow for a typical bottom-up XL-MS experiment is depicted below.
References
- 1. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cross-Linking Mass Spectrometry (XL-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. fgsc.net [fgsc.net]
A Head-to-Head Comparison: In Vivo vs. In Vitro Crosslinking for Elucidating Protein Interactions
For researchers, scientists, and drug development professionals seeking to capture and analyze protein-protein interactions, the choice between an in vivo or in vitro crosslinking strategy is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.
Crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a robust method for identifying protein-protein interactions and providing low-resolution structural information about protein complexes. The fundamental principle involves covalently linking interacting proteins in close proximity, allowing for the capture of both stable and transient interactions that might otherwise be missed. The primary distinction between the two main approaches lies in the environment where the crosslinking occurs: within a living cell (in vivo) or in a controlled, artificial environment (in vitro).
At a Glance: In Vivo vs. In Vitro Crosslinking
| Feature | In Vivo Crosslinking | In Vitro Crosslinking |
| Environment | Native cellular environment | Controlled, purified system |
| Physiological Relevance | High; captures interactions in their natural context | Low; lacks the complexity of the cellular milieu |
| Interaction Types | Captures stable, transient, and weak interactions | Primarily captures stable and strong interactions |
| Control over Conditions | Limited; cellular complexity introduces variability | High; allows for precise control of pH, temperature, and concentrations |
| Potential for Artifacts | Risk of capturing non-specific interactions due to molecular crowding | Risk of losing interactions during cell lysis and purification |
| Common Crosslinkers | Formaldehyde, Disuccinimidyl suberate (DSS) | Disuccinimidyl suberate (DSS), Bis(sulfosuccinimidyl) suberate (BS3) |
| Typical Applications | Mapping global protein interaction networks, studying dynamic signaling pathways | Validating specific protein-protein interactions, structural analysis of purified complexes |
In Vivo Crosslinking: Capturing the Cellular Snapshot
In vivo crosslinking offers the unparalleled advantage of preserving protein interactions as they occur within the complex and dynamic environment of a living cell.[1][2] This approach is particularly valuable for trapping transient or weak interactions that are often lost during the harsh processes of cell lysis and protein purification required for in vitro methods.[3] Formaldehyde is a commonly used in vivo crosslinker due to its ability to readily permeate cell membranes and its short spacer arm, which ensures that only proteins in very close proximity are linked.[4][5]
However, the complexity of the cellular environment also presents challenges. The high concentration of proteins within a cell can lead to non-specific crosslinking, where proteins that are merely in close proximity but do not functionally interact are artificially linked.[1] This necessitates careful optimization of crosslinker concentration and reaction time to minimize such artifacts.
In Vitro Crosslinking: Precision and Control
In vitro crosslinking provides researchers with a high degree of control over the experimental conditions.[1][2] By working with purified proteins or protein complexes, variables such as pH, temperature, and the concentration of reactants can be precisely manipulated to favor specific interactions.[1] This controlled environment can lead to a higher resolution of protein-protein interactions and is often the method of choice for validating a suspected interaction or for detailed structural analysis of a purified complex.
The primary drawback of in vitro crosslinking is the loss of the native cellular context.[6] The process of cell lysis and purification can disrupt or alter protein complexes, and the absence of other cellular components may prevent some interactions from occurring as they would in vivo.
Experimental Data: A Quantitative Comparison
A study by Wang et al. provides a compelling quantitative comparison between protein complexes identified using an in vivo crosslinking approach (X-Co-Frac-MS) and a traditional in vitro co-fractionation mass spectrometry (Co-Frac-MS) method without crosslinking on HEK293 cells.[7]
| Category | In Vivo Crosslinking (X-Co-Frac-MS) | In Vitro (Co-Frac-MS without crosslinking) |
| Total Protein Complexes Identified | 272 | 634 |
| Complexes Identified by Both Methods | 180 | 180 |
| Uniquely Identified Complexes | 92 | 454 |
Data summarized from Wang et al. (2022).[7]
This data highlights that while the in vitro method identified a larger total number of complexes, a significant number of complexes (92) were uniquely identified only through the in vivo crosslinking approach.[7] This suggests that these interactions may be transient or unstable and are lost during the in vitro workflow.[7] Conversely, the large number of complexes uniquely identified in vitro may represent stable interactions that persist through purification or, potentially, artifacts from the lack of a cellular context.[7]
Experimental Protocols
Below are detailed methodologies for performing in vivo and in vitro crosslinking experiments.
In Vivo Crosslinking Protocol with Formaldehyde
This protocol is adapted for use with mammalian cells in culture.
Materials:
-
Mammalian cells in culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Formaldehyde (37% stock solution)
-
Glycine solution (1.25 M)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS to remove any residual media.
-
Crosslinking: Add pre-warmed crosslinking solution (e.g., 1% formaldehyde in PBS) to the cells and incubate for 10 minutes at room temperature with gentle agitation.[4] The optimal time and concentration should be empirically determined.[4]
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[4]
-
Harvesting: Aspirate the quenching solution and wash the cells twice with ice-cold PBS. Harvest the cells by scraping and pellet them by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and proceed with downstream applications such as immunoprecipitation or mass spectrometry.
In Vitro Crosslinking Protocol with DSS
This protocol is designed for crosslinking purified proteins or protein complexes.
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.0
-
Disuccinimidyl suberate (DSS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Ensure the purified protein sample is at a suitable concentration (e.g., 0.2 mg/ml) in an appropriate buffer.[8]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in DMSO (e.g., 25 mM).[9]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (e.g., a 20- to 50-fold molar excess for protein concentrations < 5 mg/ml).[9][10] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.[9][10]
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE to visualize higher molecular weight species or for mass spectrometry to identify the crosslinked peptides.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the biological interactions being studied.
Caption: Workflow for in vivo crosslinking of proteins within living cells.
Caption: Workflow for in vitro crosslinking of purified protein complexes.
Example Signaling Pathway: TGF-β
Crosslinking mass spectrometry can be a powerful tool to dissect the protein-protein interactions within signaling pathways like the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial in cell growth, differentiation, and development.
Caption: Simplified TGF-β signaling pathway illustrating key protein interactions.
Conclusion
The choice between in vivo and in vitro crosslinking is not a matter of one being definitively superior to the other, but rather which is more appropriate for the specific research question. In vivo crosslinking provides a physiologically relevant snapshot of protein interactions within their native context, making it ideal for discovery-based proteomics and the study of dynamic cellular processes. In vitro crosslinking, with its high degree of control, excels at validating specific interactions and enabling detailed structural studies of purified complexes. By understanding the strengths and limitations of each approach, researchers can design more effective experiments to unravel the complex web of protein interactions that govern cellular life.
References
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Linking Mass Spectrometry (XL-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 4. Cross-Linking and Cell Harvesting [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. store.sangon.com [store.sangon.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a corrosive solid and requires careful handling to avoid contact with skin and eyes.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields or a face shield.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: Use only in a well-ventilated area.[1]
In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with soap and plenty of water. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate
For Immediate Use by Laboratory Professionals
This guide provides crucial safety protocols and logistical information for the handling of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate (CAS No. 24085-07-2). It is imperative for all researchers, scientists, and drug development professionals to adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. A summary of its Globally Harmonized System (GHS) classification is provided below.
Table 1: GHS Hazard Information
| Hazard Classification | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | H315: Causes skin irritation | ||
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | H335: May cause respiratory irritation | | |
Physicochemical Data
Key physical and chemical properties are summarized in the table below.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 24085-07-2[1][2][3] |
| Chemical Formula | C₁₃H₁₃BrO₅[1][3] |
| Molecular Weight | 329.14 g/mol [3] |
| Appearance | Data not readily available |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 3: Required Personal Protective Equipment
| Body Area | Required PPE |
|---|---|
| Eyes/Face | Chemical safety goggles or a full-face shield. |
| Hands | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly. |
| Body | A standard laboratory coat must be worn. |
| Respiratory | All handling should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator should be used.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Step-by-Step Handling Protocol:
-
Pre-Handling Assessment: Before beginning any work, consult the Safety Data Sheet (SDS) for this chemical. Ensure that a safety shower and eyewash station are accessible and in working order.
-
Engineering Controls: All procedures involving this compound must be carried out in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protection: Don the required PPE as detailed in Table 3.
-
Chemical Handling: Avoid direct contact with skin and eyes.[1] Prevent the generation and inhalation of dust or aerosols.[1] Keep the container tightly sealed when not in use.
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water. Clean and decontaminate all work surfaces.
First Aid Measures:
In the event of exposure, immediate action is critical.
Table 4: First Aid Procedures
| Exposure Route | Action |
|---|---|
| Ingestion | If swallowed, immediately call a poison control center or physician.[1] Rinse the mouth with water. Do not induce vomiting. |
| Skin Contact | If on skin, remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1] |
| Inhalation | If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention.[1] |
Disposal Plan:
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste material, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is compatible with the chemical and is kept tightly closed.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. This should be handled by a licensed professional waste disposal service. Do not pour down the drain.
Safe Handling and Disposal Workflow
The following diagram outlines the necessary steps for the safe management of this chemical from receipt to disposal.
Caption: Logical workflow for handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
